1-Linoleoyl-2-oleoyl-rac-glycerol-d5
説明
特性
分子式 |
C₃₉H₆₅D₅O₅ |
|---|---|
分子量 |
624 |
同義語 |
(9Z,12Z)-9,12-Octadecadienoic Acid (2S)-3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen_x000B_-1-yl]oxy]propyl Ester-d5; D-2-Oleo-1-linolein-d5; D-α-Linoleoyl-β-oleoylglycerin-d5 |
製品の起源 |
United States |
The Definitive Guide to 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 in Quantitative Lipidomics
Executive Summary
In the rapidly evolving field of lipidomics, the accurate quantification of diacylglycerols (DAGs) is critical for understanding cellular signaling, metabolic disorders, and lipid droplet dynamics. 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is a stable isotope-labeled lipid standard engineered specifically for mass spectrometry (MS). By incorporating five deuterium atoms onto the glycerol backbone, this molecule provides an analytically perfect internal standard (IS) that mimics the physicochemical behavior of endogenous DAGs while remaining mass-resolved. This whitepaper details the chemical identity, mechanistic utility, and validated experimental workflows for utilizing this standard in high-throughput lipidomics.
Chemical & Structural Identity
1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is a deuterated, racemic diacylglycerol. The parent compound consists of a glycerol backbone esterified with linoleic acid (18:2, ω -6) and oleic acid (18:1, ω -9)[1].
The Causality of the Molecular Design
-
Why a Racemate? In biological systems, DAGs are highly prone to acyl migration, where the fatty acid at the sn-2 position isomerizes to the sn-1 or sn-3 position during extraction. Utilizing a racemic mixture (a 1:1 mixture of enantiomers/regioisomers) ensures that the internal standard accurately reflects the chromatographic behavior and ionization efficiency of all potential endogenous isomers[2].
-
Why Deuterium (-d5) on the Glycerol Backbone? The five deuterium atoms are covalently bonded to the carbon atoms of the glycerol backbone. Unlike acidic protons, these deuteriums are non-exchangeable in aqueous or protic solvents (like methanol), ensuring the mass shift remains stable throughout the extraction and LC-MS/MS process.
Table 1: Physicochemical Properties
| Property | Native Analyte | Deuterated Standard (-d5) |
| Nomenclature | DAG(18:2/18:1) | DAG(18:2/18:1)-d5 |
| CAS Number | 2632-59-9 | N/A (Isotopologue) |
| Chemical Formula | C₃₉H₇₀O₅ | C₃₉H₆₅D₅O₅ |
| Monoisotopic Mass | 618.522 Da | 623.554 Da |
| Solubility | Chloroform, Methanol, MTBE | Chloroform, Methanol, MTBE |
Biological Context: The DAG Signaling Pathway
Before quantifying DAGs, it is essential to understand their biological imperative. DAGs are not merely metabolic intermediates for triacylglycerol (TAG) synthesis; they are potent second messengers. Upon G-protein coupled receptor (GPCR) activation, Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol triphosphate (IP3) and DAG. The transient accumulation of DAG at the plasma membrane is responsible for recruiting and activating Protein Kinase C (PKC)[3].
Figure 1: The canonical Phospholipase C (PLC) signaling pathway generating endogenous DAG.
Mechanistic Role in Mass Spectrometry (The "Why")
In untargeted and targeted lipidomics, biological matrices (e.g., plasma, liver tissue) cause significant ion suppression or enhancement during Electrospray Ionization (ESI). To achieve absolute quantification, an internal standard must be introduced prior to extraction[4].
The +5 Da Mass Shift Imperative: Natural lipids contain ~1.1% of Carbon-13 ( 13 C). For a molecule like DAG(18:2/18:1) with 39 carbon atoms, the natural isotopic envelope produces significant M+1, M+2, and M+3 peaks. If an internal standard only had a +2 or +3 Da shift, the natural analyte's heavy isotopes would bleed into the standard's detection channel, skewing the quantification ratio. The +5 Da shift provided by 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 pushes the standard's precursor mass completely outside the natural isotopic envelope of the endogenous lipid, ensuring zero cross-talk[5].
Experimental Workflow: Quantitative Lipidomics
To ensure scientific integrity, the following protocol represents a self-validating system. It incorporates matrix blanks and standard curve generation to verify extraction efficiency and instrument linearity[6].
Figure 2: Standard LC-MS/MS lipidomics workflow utilizing DAG-d5 as an internal standard.
Step-by-Step Methodology
Phase 1: Self-Validating System Setup
-
Matrix Blank Preparation: Prepare a surrogate matrix (e.g., PBS or synthetic serum) spiked only with the DAG-d5 standard. This validates that the standard contains no unlabelled native DAG impurities.
-
Standard Curve: Prepare a 6-point calibration curve of native DAG(18:2/18:1) spiked with a constant concentration of DAG-d5 to establish the linear dynamic range.
Phase 2: Lipid Extraction (Modified MTBE Method)
-
Transfer 50 µL of plasma (or 10 mg homogenized tissue) into a glass vial.
-
Add 10 µL of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 working solution (e.g., 10 µM in methanol). Causality: Spiking before extraction corrects for any physical lipid loss during phase separation.
-
Add 225 µL of ice-cold Methanol and vortex for 10 seconds.
-
Add 750 µL of Methyl tert-butyl ether (MTBE) and incubate on a shaker at room temperature for 1 hour.
-
Induce phase separation by adding 188 µL of MS-grade water. Centrifuge at 10,000 x g for 10 minutes.
-
Collect the upper organic (MTBE) phase, dry under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).
Phase 3: LC-MS/MS Analysis (MRM Mode) Neutral lipids like DAGs ionize poorly as [M+H]⁺ ions and rapidly lose water. Therefore, chromatography mobile phases must be doped with Ammonium Formate (10 mM) to drive the formation of stable Ammonium adducts [M+NH₄]⁺[4].
Table 2: Multiple Reaction Monitoring (MRM) Transitions
Note: Transitions represent the [M+NH₄]⁺ precursor fragmenting to lose a fatty acid and ammonia, yielding the [M+H-H₂O-FA]⁺ product ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragment Lost |
| Endogenous DAG(18:2/18:1) | 636.5 | 337.3 | Oleic Acid (18:1) + NH₃ |
| Endogenous DAG(18:2/18:1) | 636.5 | 339.3 | Linoleic Acid (18:2) + NH₃ |
| Standard DAG(18:2/18:1)-d5 | 641.6 | 342.3 | Oleic Acid (18:1) + NH₃ |
| Standard DAG(18:2/18:1)-d5 | 641.6 | 344.3 | Linoleic Acid (18:2) + NH₃ |
By integrating the peak area of the endogenous transition (e.g., 636.5 → 337.3) and dividing it by the peak area of the internal standard transition (641.6 → 342.3), researchers can achieve highly accurate, matrix-independent absolute quantification of diacylglycerols in complex biological systems.
References
-
National Institutes of Health (NIH). "3-Linoleoyl-2-oleoyl-sn-glycerol | C39H70O5 | CID 71728420" PubChem. URL: [Link]
-
Tsugawa, H., et al. "Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS." Analytical Chemistry, ACS Publications, 2019. URL: [Link]
-
Bowden, J. A., et al. "Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications." Circulation: Genomic and Precision Medicine, AHA Journals, 2020. URL: [Link]
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Yang, K., et al. "Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-Step Derivatization: A Shotgun Lipidomics Approach." Analytical Chemistry, ACS Publications, 2014. URL: [Link]
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- 3. Hepatic Lipidomics Unravels the Lipid-Lowering and Anti-Obesity Efficacy of Diacylglycerol Oil: Mechanistic Insights From High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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1-Linoleoyl-2-oleoyl-rac-glycerol-d5: A Comprehensive Technical Guide for Lipidomics and Signal Transduction
Executive Summary
In the rapidly evolving field of mass spectrometry-based lipidomics, achieving absolute quantification of neutral lipids remains a formidable analytical challenge. 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is a highly specialized, isotopically labeled diacylglycerol (DAG) engineered to serve as an internal standard [1]. By incorporating five deuterium atoms directly onto the stable glycerol backbone, this molecule provides an exact mass shift that bypasses isotopic interference from endogenous lipids.
This whitepaper provides an in-depth analysis of the chemical architecture of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5, its critical role in resolving adduct formation dynamics during LC-MS/MS, and its utility in mapping complex lipid signaling pathways, such as Protein Kinase C (PKC) activation and hepatic steatosis [5].
Chemical Architecture & Isotopic Design
Structural Identity
1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is a synthetic glycerolipid comprising a glycerol backbone esterified with linoleic acid (18:2) at the sn-1 position and oleic acid (18:1) at the sn-2 position [1]. The "rac" (racemic) designation indicates a 1:1 mixture of stereoisomers (sn-1,2 and sn-2,3), though biological systems predominantly generate and utilize the sn-1,2 enantiomer for signaling.
Table 1: Chemical and Physical Properties
| Property | Value |
| Product Name | 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 |
| Synonyms | D-2-Oleo-1-linolein-d5, D-α-Linoleoyl-β-oleoylglycerin-d5 |
| Molecular Formula | C₃₉H₆₅D₅O₅ |
| Molecular Weight | 624.0 g/mol |
| Isotopic Purity | >99% atom % D |
| Lipid Category | Glycerolipids (Diacylglycerols) |
| Fatty Acid Composition | 18:2 (9Z, 12Z) / 18:1 (9Z) |
The Causality of Glycerol-Backbone Deuteration
The placement of the deuterium label is a critical design choice for mass spectrometry[2]. Deuterating the acyl chains (e.g., d31-palmitate) can lead to kinetic isotope effects during chromatographic separation, causing the internal standard to elute slightly earlier than the endogenous unlabeled lipid. Furthermore, allylic protons on unsaturated chains (like linoleate) can be susceptible to H/D exchange under extreme pH conditions.
By placing the five deuterium atoms on the carbon-bound hydrogens of the glycerol backbone (C1, C2, and C3), the label becomes chemically inert and non-exchangeable. This ensures perfect chromatographic co-elution with endogenous 1-linoleoyl-2-oleoyl-glycerol, allowing the standard to experience the exact same matrix suppression and ionization environment as the target analyte. The +5 Da mass shift perfectly clears the M+2 and M+3 natural isotopic envelope of the endogenous lipid, ensuring zero cross-talk in the mass spectrometer.
Biological Context: DAGs as Signaling Hubs
Diacylglycerols are not merely metabolic intermediates for triacylglycerol (TAG) storage; they are potent secondary messengers. The transient accumulation of specific DAG species at the plasma membrane is essential for cellular signaling.
Protein Kinase C (PKC) Activation
Upon activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), Phospholipase C (PLC) cleaves membrane phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. The membrane-bound DAG directly recruits and allosterically activates classical and novel isoforms of Protein Kinase C (PKC), driving downstream phosphorylation cascades that regulate proliferation, apoptosis, and metabolism.
Fig 1: Diacylglycerol (DAG) mediated Protein Kinase C (PKC) signaling pathway.
Implications in Metabolic Disease
In pathological states such as Non-Alcoholic Fatty Liver Disease (NAFLD) and insulin resistance, the lipidome shifts dramatically. Studies have shown that the content of 1-linoleoyl-2-oleoyl-rac-glycerol is significantly altered in the liver during immune stress and metabolic disorder models [5]. Quantifying these exact DAG species is vital for understanding the "lipid metabolism–inflammation" axis and evaluating therapeutic interventions.
Analytical Challenges: Adduct Dynamics in LC-MS/MS
Unlike phospholipids, DAGs lack a strongly ionizable polar headgroup. In electrospray ionization (ESI), they rely on coordinating with mobile phase cations. If analyzed without mobile phase modifiers, DAGs easily protonate and immediately undergo in-source fragmentation (loss of water) to form a diacylium ion [M+H−H2O]+ .
To stabilize the precursor ion, lipidomicists force the formation of ammonium adducts [M+NH4]+ by adding ammonium formate to the mobile phase [4]. However, competitive adduct formation with ubiquitous sodium [M+Na]+ can split the ion signal, reducing sensitivity and quantitative accuracy. Spiking 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 prior to extraction allows researchers to monitor the exact adduct ratios. If the [M+NH4]+/[M+Na]+ ratio of the d5-standard shifts, the quantification of the endogenous lipid is automatically corrected, creating a self-validating analytical system [4].
Table 2: Nominal Mass Transitions for LC-MS/MS (Positive ESI)
| Adduct / Ion Type | Expected m/z (Endogenous) | Expected m/z (d5 Standard) |
| [M+NH₄]⁺ Precursor | 636 | 641 |
| [M+Na]⁺ Precursor | 641 | 646 |
| [M+H-H₂O]⁺ Precursor | 601 | 606 |
| Product Ion (Neutral Loss of NH₃ + 18:1) | 337 | 342 |
| Product Ion (Neutral Loss of NH₃ + 18:2) | 339 | 344 |
Standardized Experimental Protocols
To ensure reproducibility and high recovery of neutral lipids, the traditional Folch extraction (Chloroform/Methanol) is increasingly being replaced by the Methyl tert-butyl ether (MTBE) method [3]. The causality behind this shift is practical: MTBE has a lower density than water, meaning the lipid-rich organic phase forms the upper layer. This prevents the pipette tip from passing through the protein-rich interphase, drastically reducing sample contamination and ion suppression.
Protocol 1: MTBE Liquid-Liquid Extraction
-
Sample Homogenization: Homogenize 20–50 mg of tissue (e.g., liver or muscle) in 500 µL of ice-cold PBS [3].
-
Internal Standard Spiking: Add 20 µL of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 working solution (10 µg/mL in methanol) directly to the homogenate. Crucial Step: Spiking before extraction corrects for variable extraction efficiencies.
-
Solvent Addition: Add 1.5 mL of Methanol and vortex continuously for 1 minute.
-
Extraction: Add 5 mL of MTBE. Incubate the mixture for 10 minutes on an overhead shaker at room temperature.
-
Phase Separation: Add 1.25 mL of LC-MS grade water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 1,000 × g for 10 minutes at 4°C.
-
Collection: Carefully aspirate the upper organic (MTBE) layer and transfer it to a clean glass vial.
-
Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the lipid pellet in 200 µL of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Acquisition Workflow
-
Chromatography: Use a reverse-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm particle size) maintained at 50°C.
-
Mobile Phases:
-
Mobile Phase A: 60:40 Acetonitrile/Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol/Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
-
Gradient: Run a 15-minute gradient from 30% B to 98% B to elute neutral lipids.
-
Detection: Operate the mass spectrometer in Positive ESI mode using Multiple Reaction Monitoring (MRM) or Data-Independent Acquisition (SWATH-DIA). Target the [M+NH4]+ precursor ions [4].
Fig 2: Standardized lipidomics workflow utilizing d5-DAG internal standards for absolute quantification.
Data Interpretation & Self-Validation
To ensure the trustworthiness of the data, the lipidomics workflow must be treated as a self-validating system.
-
Linearity Check: Generate a calibration curve using the d5-standard across expected physiological concentrations (e.g., 0.1 ng/mL to 1000 ng/mL). Ensure the R2 value is ≥0.99 .
-
Adduct Ratio Monitoring: Calculate the ratio of [M+NH4]+/[M+Na]+ for the d5-standard in every biological sample. If this ratio deviates by >20% from the calibration standards, it indicates severe matrix effects (e.g., high salt content in the specific tissue), and the absolute concentration of the endogenous DAG must be corrected using the internal standard's response factor [4].
By strictly adhering to these principles, researchers can leverage 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 to unlock highly accurate, reproducible insights into lipid signaling and metabolism.
References
- EvitaChem. Buy 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 (EVT-1498433).
- Clearsynth. Linoleoyl Stable Isotopes Product List.
- National Institutes of Health (PMC). A New Targeted Lipidomics Approach Reveals Lipid Droplets in Liver, Muscle and Heart as a Repository for Diacylglycerol and Ceramide Species in Non-Alcoholic Fatty Liver.
- American Chemical Society (ACS). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation.
- MDPI. Capsaicin Improves Lipid Metabolism Disorders Caused by LPS-Induced Immune Stress in Weaned Piglets.
Precision Tracing and Quantification: The Function of Deuterated Diacylglycerols in Advanced Lipidomics
Executive Summary
Diacylglycerols (DAGs) are indispensable neutral lipids that function both as critical metabolic intermediates and as potent second messengers in cellular signal transduction. Dysregulation of DAG metabolism is a hallmark of numerous pathologies, including insulin resistance, metabolic syndrome, and tumorigenesis. To interrogate these complex lipid networks with high fidelity, researchers and drug development professionals rely on deuterated diacylglycerols (d-DAGs) . As the gold standard internal standards for mass spectrometry (MS)-based lipidomics, d-DAGs enable absolute quantification, mitigate matrix effects, and allow for precise metabolic flux tracing. This whitepaper explores the mechanistic role of DAGs, the chemical advantages of deuteration, and provides validated methodologies for their application in modern research.
The Mechanistic Imperative of DAGs in Cellular Signaling
To understand the necessity of precise DAG quantification, one must first understand its biological role. DAGs are primarily generated at the plasma membrane via the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) following the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs)[1].
Once generated, DAGs serve as membrane-bound docking sites for effector proteins containing C1 domains. The most prominent of these are the Protein Kinase C (PKC) and Protein Kinase D (PKD) families[2]. The binding of DAG to the C1 domain induces a conformational change that relieves autoinhibition, fully activating the kinase to propagate downstream phosphorylation cascades regulating cell growth, vesicle secretion, and immune responses[2].
To prevent runaway signaling, the pathway is tightly regulated and terminated by Diacylglycerol Kinases (DGKs) , which phosphorylate DAG to form phosphatidic acid (PA)[1].
DAG-PKC signaling cascade and signal termination via DGK-mediated phosphorylation.
The Chemical and Analytical Advantages of Deuteration
In quantitative lipidomics, differentiating endogenous biological lipids from spiked internal standards is a fundamental analytical challenge. Deuterated DAGs (such as 1,3-Diolein-d5 or DAG 31:1-d5) are synthesized by replacing specific hydrogen atoms with deuterium, typically on the glycerol backbone[3][4]. This creates a self-validating analytical system driven by three core causal principles:
A. Mitigation of Ion Suppression via Co-elution
During Ultra-High-Performance Liquid Chromatography (UHPLC), a deuterated standard possesses nearly identical physicochemical properties to its endogenous counterpart, ensuring they co-elute. Because they enter the mass spectrometer's electrospray ionization (ESI) source simultaneously, both the analyte and the d-DAG experience the exact same matrix effects and ion suppression. This allows the ratio of their signals to reflect true absolute concentration.
B. Resolution of Isobaric Overlap
Non-deuterated standards often suffer from isobaric overlap with endogenous lipids. Deuteration on the glycerol backbone (e.g., a d5 label) imparts a distinct +5 Da mass shift[5]. This mass difference is easily resolved by the mass spectrometer, completely eliminating cross-signal interference.
C. Adduct Normalization and Error Reduction
In positive ion mode, DAGs exhibit high variability in adduct formation, predominantly forming [M+Na]+ and[M+NH4]+ ions[3]. Relying on a single adduct for quantification can result in absolute concentration estimation errors of up to 70% due to fluctuating adduct ratios[3]. By utilizing deuterated DAG internal standards, researchers can track the exact ionization behavior of the lipid in that specific matrix. When combining the signals of[M+NH4]+ and [M+Na]+ adducts against the d-DAG reference, quantitative accuracy improves to within a 5% error margin[3].
Quantitative Data Summary
| Analytical Challenge | Non-Deuterated Standard | Deuterated DAG Standard (e.g., d5) | Quantitative Error Margin |
| Isobaric Overlap | High (Cannot distinguish from endogenous) | None (Resolved by +5 Da mass shift) | N/A |
| Matrix Ion Suppression | Variable (Elutes at different retention times) | Normalized (Co-elutes with endogenous analyte) | < 5% (with combined adducts) |
| Adduct Variability | High (Unpredictable [M+Na]+ /[M+NH4]+ ratios) | Trackable (Provides exact adduct ratio reference) | Reduced from ~70% to < 5% |
Experimental Protocol: Self-Validating DAG Quantification
To ensure high Trustworthiness and reproducibility, lipid extraction must be rigorously controlled. The following protocol outlines a biphasic extraction method coupled with UHPLC-MS/MS, utilizing a deuterated DAG internal standard mixture to create a self-validating quantitative workflow[6][7].
Step-by-Step Methodology
Step 1: Sample Preparation & Crucial Spiking
-
Action: Transfer 20 mg of tissue (e.g., hepatic or skeletal muscle) or 100 µL of plasma into a homogenization tube[7][8].
-
Causality: Immediately spike the sample with a known concentration of a deuterated DAG internal standard mix (e.g., Avanti Polar Lipids Deuterated DAG Mixture I and II) prior to any solvent addition[6][7]. Spiking before extraction is a self-validating mechanism; it ensures that any subsequent lipid loss during phase separation or evaporation applies equally to the standard and the analyte, automatically correcting the final recovery calculation.
Step 2: Biphasic Lipid Extraction
-
Action: Add an extraction solvent mixture (e.g., isopropanol:water:ethyl acetate at 30:10:60 v/v/v) to the homogenate[7].
-
Action: Vortex vigorously, sonicate in an ice bath to disrupt lipid-protein complexes, and centrifuge at 4000 rpm for 10 minutes to achieve phase separation[7][9].
Step 3: Organic Phase Recovery
-
Action: Carefully extract the organic phase containing the neutral lipids (DAGs) and transfer it to a fresh glass vial.
-
Action: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas (N2)[7]. Causality: Nitrogen displacement prevents the oxidation of polyunsaturated fatty acid chains on the DAG molecules.
Step 4: Reconstitution and UHPLC-MS/MS Analysis
-
Action: Reconstitute the dried lipid film in 100 µL of LC Solvent A (e.g., 2 mM ammonium formate, 0.1% formic acid in methanol)[7].
-
Action: Inject onto a reversed-phase column (e.g., Zorbax SB-C8, 2.1 × 150 mm)[7].
-
Action: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM)[7]. Monitor transitions for both [M+NH4]+ and [M+Na]+ adducts of the endogenous DAGs and the corresponding d-DAG internal standards to ensure <5% error[3].
Step-by-step lipidomics workflow ensuring absolute quantification via d-DAG spiking.
Advanced Applications in Disease Modeling
Deuterated DAGs are indispensable for elucidating the etiology of metabolic disorders. For instance, in murine models of diet-induced insulin resistance, researchers have utilized d-DAG internal standards to accurately quantify the pathological accumulation of specific DAG species (e.g., C16:0/18:2, C18:0/18:2) in skeletal muscle and hepatic tissues[6][9].
Through this precise quantification, it was proven that silencing the Glycerol-3-phosphate acyltransferase (GPAT) gene in muscle tissue, or the Acyl-CoA Synthetase 1 (ACSL1) gene in the liver, significantly reduces local DAG content[6][7]. This reduction directly correlates with the amelioration of adverse lipid impacts on hepatic and muscular insulin signaling[6][7]. Without the absolute precision afforded by d-DAGs, the subtle yet pathologically significant shifts in these lipid profiles would be masked by analytical variance.
References
-
Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation Source: NIH PubMed Central (PMC) URL:[Link]
-
GPAT Gene Silencing in Muscle Reduces Diacylglycerols Content and Improves Insulin Action in Diet-Induced Insulin Resistance Source: NIH PubMed Central (PMC) URL:[Link]
-
The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance Source: MDPI URL:[Link]
-
Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma Source: Frontiers / NIH PMC URL:[Link]
-
DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies Source: NIH PubMed Central (PMC) URL:[Link]
-
Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review Source: NIH PubMed Central (PMC) URL:[Link]
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- 4. 1,3-Diolein-d66 | Benchchem [benchchem.com]
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1-Linoleoyl-2-oleoyl-rac-glycerol-d5: Chemical Identifiers, Mechanistic Role, and Lipidomics Workflows
An In-Depth Technical Guide for Analytical Scientists and Drug Development Professionals
Executive Summary & Core Identity
Diacylglycerols (DAGs) are critical lipid second messengers and structural intermediates in glycerophospholipid metabolism. Accurately quantifying specific DAG molecular species, such as the 18:2/18:1 DAG (1-linoleoyl-2-oleoyl-rac-glycerol), is essential for understanding cellular signaling, metabolic disorders, and drug responses.
1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is a stable isotope-labeled (SIL) analog designed specifically as an internal standard for mass spectrometry-based lipidomics. By incorporating five deuterium atoms on the glycerol backbone, this standard ensures identical chromatographic behavior to its endogenous counterpart while providing a sufficient mass shift (+5 Da) to bypass natural isotopic interference.
Chemical Identifiers and Properties
While the unlabeled compound has a well-established CAS registry number, the highly specialized d5-isotopologue is typically tracked via proprietary catalog numbers (e.g., TRC-L468062) [1, 2].
| Property / Identifier | Unlabeled (Endogenous) | Deuterated (d5 Internal Standard) |
| IUPAC / Chemical Name | 1-Linoleoyl-2-oleoyl-rac-glycerol | 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 |
| CAS Registry Number | 2632-59-9 [2] | N/A (Unassigned) [1] |
| Molecular Formula | C₃₉H₇₀O₅ | C₃₉H₆₅D₅O₅ |
| Molecular Weight | 618.97 g/mol | ~624.00 g/mol |
| Common Synonyms | DG(18:2/18:1/0:0), rac 1-linoleoyl-2-oleoylglycerol | DG(18:2/18:1/0:0)-d5 |
| Solubility | Chloroform, Dichloromethane, DMSO, Ethyl Acetate | Chloroform, Dichloromethane, DMSO, Ethyl Acetate |
Mechanistic Significance in Cellular Signaling
In biochemical signaling, DAGs function as transient second messengers. They are predominantly generated at the plasma membrane via the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC) [3].
The specific fatty acid composition of a DAG dictates its membrane localization dynamics and its binding affinity to the C1 domains of target proteins. 1-Linoleoyl-2-oleoyl-rac-glycerol contains a polyunsaturated linoleoyl chain (18:2) and a monounsaturated oleoyl chain (18:1). This specific degree of unsaturation creates optimal membrane fluidity, allowing the DAG to effectively recruit and activate Protein Kinase C (PKC) , a kinase family implicated in cell proliferation, apoptosis, and migration.
Figure 1: Phospholipase C pathway generating DAG (18:2/18:1) for PKC activation.
The Analytical Causality of the d5 Isotope
In targeted lipidomics, the quantification of endogenous DAGs is highly susceptible to matrix effects (ion suppression or enhancement) during Electrospray Ionization (ESI). To achieve absolute quantification, an internal standard must co-elute perfectly with the target analyte.
Why use a d5-glycerol backbone?
-
Chromatographic Co-elution: Deuterium atoms on the glycerol backbone do not significantly alter the hydrophobicity of the molecule. Thus, the d5 standard co-elutes with the unlabeled DAG on a Reversed-Phase (C18) column, experiencing the exact same matrix effects at the exact same retention time.
-
Isotopic Envelope Clearance: Natural lipids contain ~1.1% ¹³C per carbon. For a C39 molecule like 18:2/18:1 DAG, the M+2 and M+3 isotopic peaks are highly abundant. A mass shift of +5 Da ensures the internal standard's signal is completely isolated from the natural isotopic envelope of the endogenous analyte.
-
Chemical Stability: Unlike deuterium placed on acidic alpha-carbons or hydroxyl groups, deuterium atoms bonded to the carbon backbone of glycerol are non-exchangeable in standard aqueous/organic extraction solvents.
Experimental Workflows: Extraction and LC-MS/MS
To ensure self-validating and robust quantification, the following workflow utilizes a modified MTBE (Methyl tert-butyl ether) extraction.
Causality of Solvent Choice: Traditional Bligh and Dyer (Chloroform/Methanol) extractions place the lipid-rich organic layer at the bottom of the tube, requiring the pipette to pass through the proteinaceous aqueous layer, risking contamination. MTBE reverses this, placing the lipid-rich organic layer at the top, which is ideal for high-throughput automated liquid handling.
Step-by-Step Protocol: MTBE Lipid Extraction
-
Sample Aliquot: Transfer 50 µL of plasma or homogenized tissue into a glass vial.
-
Internal Standard Spiking: Add 10 µL of a 10 µM solution of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 (prepared in methanol) to the sample. Crucial: Spiking before extraction corrects for any analyte loss during the extraction process.
-
Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex for 10 seconds.
-
Lipid Extraction: Add 750 µL of MTBE. Incubate on a shaker at room temperature for 1 hour.
-
Phase Separation: Add 188 µL of MS-grade H₂O to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper organic phase (containing the DAGs) to a new vial.
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS injection.
Figure 2: Logical workflow for absolute DAG quantification using the d5 internal standard.
LC-MS/MS Parameters and MRM Transitions
DAGs are highly hydrophobic and ionize efficiently in positive Electrospray Ionization (ESI+) mode when ammonium buffers (e.g., 10 mM Ammonium Formate) are used in the mobile phase, forming stable[M+NH₄]⁺ adducts.
During Collision-Induced Dissociation (CID), the[M+NH₄]⁺ precursor ion loses ammonia (NH₃) and one of the fatty acid chains (as a neutral loss of the fatty acid or ketene), generating a characteristic product ion.
| Analyte | Precursor Ion[M+NH₄]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Endogenous 18:2/18:1 DAG | 636.6 | 339.3 (Loss of 18:2 FA) | 20 |
| Endogenous 18:2/18:1 DAG | 636.6 | 337.3 (Loss of 18:1 FA) | 20 |
| d5 Internal Standard DAG | 641.6 | 344.3 (Loss of 18:2 FA) | 20 |
| d5 Internal Standard DAG | 641.6 | 342.3 (Loss of 18:1 FA) | 20 |
Note: The ratio of the area under the curve (AUC) of the endogenous transition (636.6 → 339.3) to the d5 transition (641.6 → 344.3) is used against a calibration curve to determine the absolute concentration of 18:2/18:1 DAG in the sample.
References
-
Coompo Research Chemicals. "1-Linoleoyl-2-oleoyl-rac-glycerol-d5 (Catalogue #: C241590)." Retrieved from: [Link]
Comprehensive Technical Guide: Molecular Characterization and Lipidomic Quantification of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Diacylglycerols (DAGs) function as critical lipid second messengers in cellular signaling (e.g., Protein Kinase C activation) and serve as vital metabolic intermediates in triacylglycerol biosynthesis. In clinical lipidomics and pharmacokinetic profiling, the accurate absolute quantification of specific DAG species—such as DG(18:2/18:1)—is frequently compromised by matrix effects, variable extraction recoveries, and ion suppression.
To resolve these analytical bottlenecks, 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is deployed as a gold-standard stable isotope-labeled internal standard (SIL-IS). This whitepaper details the precise molecular characteristics of this compound, explains the causality behind optimized LC-MS/MS experimental designs, and provides a self-validating analytical protocol for rigorous lipidomic quantification.
Chemical Identity and Structural Elucidation
Understanding the exact mass and isotopic distribution of your internal standard is the foundation of high-resolution mass spectrometry.
1-Linoleoyl-2-oleoyl-rac-glycerol-d5 consists of a glycerol backbone esterified with linoleic acid (18:2) at the sn-1 position and oleic acid (18:1) at the sn-2 position. Crucially, the five hydrogen atoms on the carbon chain of the glycerol backbone are replaced by deuterium (d5) isotopes.
Molecular Weight Calculation
The substitution of five protons with deuterium yields a highly predictable mass shift of +5.03 Da compared to the endogenous lipid. This +5 Da shift is strategically optimal: it is large enough to completely bypass the natural M+1, M+2, and M+3 isotopic envelope of the endogenous unlabeled DAG, thereby preventing signal interference, yet small enough to co-elute perfectly during reverse-phase liquid chromatography.
Table 1: Physicochemical Comparison of Endogenous vs. Deuterated DAG
| Property | DG(18:2/18:1) (Endogenous) | DG(18:2/18:1)-d5 (SIL-IS) |
| Molecular Formula | C₃₉H₇₀O₅ | C₃₉H₆₅D₅O₅ |
| Monoisotopic Exact Mass | 618.52 Da | 623.55 Da |
| Molecular Weight | 618.97 g/mol | 624.01 g/mol |
| [M+NH₄]⁺ Precursor m/z | 636.56 | 641.59 |
Data supported by structural databases including and [1, 2].
Mechanistic Role in LC-MS/MS (E-E-A-T Insights)
As application scientists, we do not simply select reagents arbitrarily; every choice in a mass spectrometry workflow is governed by chemical causality.
-
Why Deuterate the Backbone? Isotopic labels placed on the fatty acyl tails are susceptible to loss during collision-induced dissociation (CID). By utilizing a d5-glycerol backbone, the deuterium atoms remain intact on the product ions after the neutral loss of the fatty acids. This ensures that the MS/MS transitions for the standard mirror the exact fragmentation mechanics of the endogenous analyte.
-
Why Ammonium Formate in the Mobile Phase? DAGs are neutral lipids that do not readily ionize via electrospray ionization (ESI) in their native state. The addition of 10 mM ammonium formate forces the formation of ammonium adducts [M+NH₄]⁺. Unlike sodium adducts [M+Na]⁺—which are highly stable and resist fragmentation—ammonium adducts readily undergo CID to yield highly informative, structurally specific product ions [3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your data, the following protocol integrates the d5-standard at the earliest possible stage, creating a self-validating system that automatically corrects for downstream physical losses.
Phase 1: Spiking and Liquid-Liquid Extraction (LLE)
-
Tissue Homogenization: Homogenize 20 mg of tissue in 200 µL of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Maintaining a strict 4°C environment at neutral pH prevents acyl chain migration (the spontaneous shifting of the oleoyl group from the sn-2 to the sn-3 position), preserving the native structural isomer.
-
-
SIL-IS Spiking: Add 10 µL of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 (1 µg/mL in methanol) directly to the homogenate.
-
Causality: Spiking before extraction ensures that any emulsion losses during phase separation apply equally to the endogenous DAG and the standard. The final calculated ratio remains perfectly accurate.
-
-
Phase Separation: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes, then centrifuge at 3,000 × g for 10 minutes.
-
Recovery: Carefully extract the lower organic (chloroform) phase, dry under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Isopropanol:Methanol (1:1, v/v) for LC-MS/MS injection.
Phase 2: LC-MS/MS Multiple Reaction Monitoring (MRM)
Configure the triple quadrupole mass spectrometer to monitor the neutral loss of ammonia (17 Da) combined with the loss of the respective fatty acid (Oleic acid = 282 Da; Linoleic acid = 280 Da).
Table 2: Optimized MRM Transitions for Absolute Quantification
| Analyte | Precursor Ion [M+NH₄]⁺ | Product Ion (m/z) | Neutral Loss Species | Collision Energy |
| Endogenous DG | 636.6 | 337.3 | NH₃ + Oleic Acid | 20 eV |
| Endogenous DG | 636.6 | 339.3 | NH₃ + Linoleic Acid | 20 eV |
| SIL-IS (d5) | 641.6 | 342.3 | NH₃ + Oleic Acid | 20 eV |
| SIL-IS (d5) | 641.6 | 344.3 | NH₃ + Linoleic Acid | 20 eV |
Workflow Visualization
The following diagram maps the logical progression of the self-validating lipidomic workflow, illustrating how early SIL-IS integration safeguards quantitative integrity.
Figure 1: Self-validating lipidomic workflow utilizing DAG-d5 spiking for absolute quantification.
Conclusion
The molecular weight of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 (624.01 g/mol ) and its strategic +5 Da mass shift make it an indispensable tool for modern lipidomics. By understanding the causality behind adduct formation, fragmentation mechanics, and extraction thermodynamics, researchers can deploy this standard to achieve highly reproducible, publication-quality quantitative data in complex biological matrices.
References
-
Title: PubChem Compound Summary for CID 71728420, 3-linoleoyl-2-oleoyl-sn-glycerol Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: 1,25-Dihydroxyvitamin D inhibits hepatic diacyglycerol accumulation and ameliorates metabolic dysfunction Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Synthesis and Analytical Validation of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5: A Technical Guide for Lipidomic Applications
Executive Summary & Biological Significance
Diacylglycerols (DAGs) are foundational glycerolipids that serve as critical second messengers in cellular signaling cascades (e.g., Protein Kinase C activation) and act as key intermediates in the Kennedy pathway for the biosynthesis of triacylglycerols and phospholipids[1][2]. In modern pharmacological research and lipidomics, tracing lipid disposition and metabolic flux requires internal standards that do not perturb endogenous biological pathways[3].
Stable isotope-labeled DAGs, such as 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 , are synthesized specifically to meet this analytical demand[4]. The incorporation of a deuterium-labeled (d5) glycerol backbone provides a distinct +5 Da mass shift. This mass differential is critical for high-resolution LC-MS/MS platforms, as it cleanly separates the internal standard from the naturally occurring isotopic envelope (e.g., endogenous 13 C contributions) of biological lipids, enabling precise absolute quantification and selective tracing of cellular DAG synthesis activity[5][6].
Retrosynthetic Strategy & Mechanistic Rationale
The chemical synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 presents two major mechanistic challenges that dictate the experimental design:
-
Preservation of Unsaturated Fatty Acids: The target molecule contains linoleic acid (18:2, Δ9,12 ) at the sn-1 position and oleic acid (18:1, Δ9 ) at the sn-2 position. This strictly precludes the use of traditional benzyl ether protecting groups at the sn-3 position, as the catalytic hydrogenation (Pd/C, H 2 ) required for their removal would inadvertently reduce the critical alkene bonds in the fatty acyl chains.
-
Prevention of Acyl Migration: 1,2-diacylglycerols are thermodynamically less stable than their 1,3-diacylglycerol counterparts. Exposure to basic conditions or strong acids during deprotection rapidly promotes sn-2 to sn-3 acyl migration.
Causality of Experimental Choice: To circumvent these issues, this protocol utilizes a tert-butyldimethylsilyl (TBDMS) protecting group. TBDMS ethers are stable under the mild coupling conditions required for esterification but can be cleaved using mildly acidic fluoride sources (e.g., HF·Pyridine) at low temperatures. This specific cleavage mechanism outpaces the kinetics of acyl migration, preserving the 1,2-DAG regiochemistry while leaving the unsaturated carbon-carbon double bonds completely intact.
Caption: Synthesis workflow for 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 utilizing TBDMS protection.
Step-by-Step Synthesis Protocol (Self-Validating System)
The following workflow details the controlled esterification reactions required to synthesize the target compound with high purity and isotopic fidelity[4]. Every step includes an in-process analytical check to ensure the system is self-validating.
Step 1: Monosilylation of rac-Glycerol-d5
Procedure: Dissolve rac-glycerol-d5 (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF under an argon atmosphere. Cool the mixture to 0°C. Add TBDMS-Cl (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate.
-
Causality: Imidazole acts as both a base to neutralize the generated HCl and a nucleophilic catalyst. Limiting TBDMS-Cl to exactly 1.0 equivalent minimizes disilylation.
-
In-Process Validation: TLC (Hexane/Ethyl Acetate 8:2) must show the complete consumption of the highly polar glycerol-d5. MS (ESI+) should confirm the [M+H]+ peak for 3-O-TBDMS-rac-glycerol-d5.
Step 2: Regioselective sn-1 Acylation (Linoleoyl Attachment)
Procedure: Dissolve 3-O-TBDMS-rac-glycerol-d5 (1.0 eq), Linoleic acid (1.0 eq), and DMAP (0.1 eq) in anhydrous CH 2 Cl 2 . Cool strictly to 0°C. Add EDC·HCl (1.2 eq) portion-wise. Stir at 0°C for 4 hours.
-
Causality: The primary hydroxyl group at the sn-1 position is significantly less sterically hindered than the secondary hydroxyl at the sn-2 position. By conducting the esterification at 0°C and strictly limiting the fatty acid to 1.0 equivalent, the reaction kinetically favors sn-1 acylation, preventing diacylation.
-
In-Process Validation: 1 H-NMR analysis. The downfield shift of the sn-1 glycerol protons (from ~3.6 ppm to ~4.1 ppm) confirms regioselective esterification at the primary carbon, while the sn-2 proton remains upfield.
Step 3: sn-2 Acylation (Oleoyl Attachment)
Procedure: To the purified product from Step 2 (1.0 eq) in CH 2 Cl 2 , add Oleic acid (1.5 eq) and DMAP (0.5 eq). Add EDC·HCl (2.0 eq) and stir at room temperature for 16 hours.
-
Causality: With sn-1 and sn-3 occupied, the secondary hydroxyl at sn-2 is the only remaining reactive site. An excess of oleic acid and elevated temperatures (RT) are required to drive this sterically hindered esterification to completion.
-
In-Process Validation: 1 H-NMR analysis. The sn-2 proton shifts significantly downfield to ~5.2 ppm, confirming successful acylation of the secondary hydroxyl.
Step 4: Deprotection to Yield 1-Linoleoyl-2-oleoyl-rac-glycerol-d5
Procedure: Dissolve the fully protected DAG in anhydrous THF in a plastic/Teflon flask (glass must be avoided due to HF). Cool to 0°C. Add an excess of HF·Pyridine complex dropwise. Stir at 0°C for 2 hours, monitoring closely. Quench carefully with saturated NaHCO 3 until CO 2 evolution ceases. Extract with diethyl ether.
-
Causality: HF·Pyridine provides a mildly acidic, highly fluorinated environment that selectively cleaves the silicon-oxygen bond. Performing this at 0°C ensures the cleavage outpaces the kinetics of sn-2 to sn-3 acyl migration, preserving the critical 1,2-DAG stereochemistry.
-
In-Process Validation: HPLC-ELSD or LC-MS/MS. The final product must elute as a single sharp peak. The 1,3-DAG isomer (if acyl migration occurred) typically elutes later on a C18 reverse-phase column. Absence of a secondary peak validates the preservation of the 1,2-DAG regiochemistry.
Quantitative Yields & Analytical Validation
Quantitative data from the optimized synthesis route is summarized below to provide benchmarking standards for process replication.
| Step | Intermediate / Final Product | Reagents | Time / Temp | Isolated Yield (%) | Purity (HPLC) |
| 1 | 3-O-TBDMS-rac-glycerol-d5 | TBDMS-Cl, Imidazole | 12h / 0°C → RT | 85% | >98% |
| 2 | 1-Linoleoyl-3-O-TBDMS-rac-glycerol-d5 | Linoleic acid, EDC, DMAP | 4h / 0°C | 72% | >95% |
| 3 | 1-Linoleoyl-2-oleoyl-3-O-TBDMS-rac-glycerol-d5 | Oleic acid, EDC, DMAP | 16h / RT | 88% | >96% |
| 4 | 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 | HF·Pyridine, THF | 2h / 0°C | 81% | >99% |
Application in LC-MS/MS Lipidomics Workflows
Once synthesized and validated, 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 serves as a premier internal standard for lipidomic profiling[]. By spiking the stable isotope into biological samples prior to lipid extraction, researchers can account for matrix effects and extraction recovery variance. In advanced platforms like LC-TIMS-TOF MS/MS, the d5-labeled standard allows for the confident assignment of de novo lipid structures based on retention time, ion mobility, and fragmentation patterns[6].
Caption: LC-MS/MS lipidomics workflow utilizing DAG-d5 as an internal stable isotope standard.
Sources
- 1. Diglyceride - Wikipedia [en.wikipedia.org]
- 2. lipotype.com [lipotype.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. evitachem.com [evitachem.com]
- 5. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Biological importance of specific diacylglycerol isomers
An In-depth Technical Guide on the Biological Importance of Specific Diacylglycerol Isomers
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the nuanced roles of specific diacylglycerol (DAG) isomers in cellular signaling. Moving beyond the classical view of DAG as a monolithic second messenger, we delve into the structural and functional diversity of DAG molecules and its profound implications for cell biology and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of lipid signaling.
Introduction: The Emerging Paradigm of DAG Isomer-Specific Signaling
Diacylglycerol (DAG) is a critical lipid second messenger, canonically known for its role in activating a host of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms. For decades, DAG was often treated as a single entity. However, emerging evidence has shattered this simplistic view, revealing a complex landscape of DAG isomers, each with distinct biochemical properties and biological functions. These isomers, differing in the fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone, are not redundant but rather constitute a sophisticated signaling language that cells use to encode and transmit specific messages.
The specificity of DAG signaling arises from two primary sources: the metabolic pathways that generate distinct DAG pools and the structural selectivity of downstream effector proteins. This guide will dissect these sources of specificity, outline the analytical techniques required to study them, and explore their implications in health and disease.
The Genesis of Diversity: Biosynthetic Pathways of DAG Isomers
Cells produce DAG through several enzymatic pathways, with the primary routes being the hydrolysis of phospholipids by phospholipase C (PLC) and the de novo synthesis pathway. The fatty acid composition of the resulting DAG is dictated by the precursor lipid and the subcellular location of its synthesis.
-
Phospholipase C (PLC)-Mediated Hydrolysis: This is a major source of signaling DAG.
-
Hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂): This is the most well-studied pathway for generating signaling DAG. PI(4,5)P₂ is highly enriched with stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position. Consequently, its hydrolysis by PLC yields a preponderance of sn-1-stearoyl-2-arachidonoyl-glycerol (SAG).
-
Hydrolysis of Phosphatidylcholine (PC): PC is the most abundant phospholipid in mammalian cell membranes and exhibits greater fatty acid diversity. PC-specific PLCs generate a more varied pool of DAG isomers, contributing to sustained signaling.
-
-
De Novo Synthesis: This pathway, involving the sequential acylation of glycerol-3-phosphate, contributes to the basal pool of DAG and is a key intermediate in the synthesis of other lipids like phosphatidylcholine and phosphatidylethanolamine.
The metabolic fate of DAG is also tightly regulated. Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling. There are ten mammalian DGK isoforms, and they exhibit differential selectivity for DAG species, adding another layer of regulatory complexity.
Key DAG Generating and Metabolizing Pathways
Caption: Generation and metabolism of specific DAG isomers and their downstream effectors.
Isomer-Specific Recognition by Effector Proteins
The biological message conveyed by a specific DAG isomer is ultimately interpreted by its downstream effector proteins. These proteins contain conserved C1 domains that serve as DAG binding modules. Crucially, different C1 domains exhibit distinct affinities for various DAG isomers.
| Effector Protein | C1 Domain Type | Known DAG Specificity | Key Cellular Function |
| Classical PKCs (α, β, γ) | Typical (C1a, C1b) | High affinity for DAGs with unsaturated acyl chains at sn-2. | Diverse roles in cell proliferation, differentiation, and apoptosis. |
| Novel PKCs (δ, ε, η, θ) | Typical (C1a, C1b) | Varied, with some isoforms showing preference for specific fatty acids. | Involved in immune responses, neuronal function, and cancer. |
| Atypical PKCs (ζ, ι/λ) | Atypical (C1) | Do not bind DAG. | Regulate cell polarity and survival. |
| Munc13 | Typical (C1) | Binds DAG to prime synaptic vesicles for fusion. | Neurotransmitter release. |
| RasGRPs | Typical (C1) | DAG binding promotes Ras activation. | T-cell activation, neuronal signaling. |
| Chimaerins | Typical (C1) | Function as Rac-GTPase activating proteins (GAPs). | Neuronal development and cytoskeletal regulation. |
For instance, the C1 domains of classical and novel PKCs are particularly sensitive to the nature of the acyl chain at the sn-2 position. The presence of an unsaturated fatty acid, like arachidonic acid in SAG, is often critical for high-affinity binding and robust activation. This structural selectivity allows SAG, generated from PI(4,5)P₂ hydrolysis, to potently activate specific PKC isoforms, thereby transducing signals from a wide array of cell surface receptors.
Analytical Methodologies: A Guide to Profiling DAG Isomers
Dissecting the roles of specific DAG isomers necessitates analytical techniques capable of separating and quantifying these closely related molecules. Lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose.
Experimental Protocol: Quantification of DAG Isomers by LC-MS/MS
This protocol provides a generalized workflow. Optimization is essential for specific cell types and experimental conditions.
1. Lipid Extraction:
- Harvest cells (e.g., by trypsinization followed by centrifugation at 500 x g for 5 min).
- Perform a two-phase lipid extraction using the method of Bligh and Dyer. Briefly, add a 1:2:0.8 mixture of chloroform:methanol:water to the cell pellet.
- Vortex vigorously for 15 minutes and centrifuge at 1,000 x g for 10 minutes to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen gas.
2. Chromatographic Separation:
- Resuspend the dried lipid extract in a suitable injection solvent (e.g., methanol/chloroform 1:1).
- Utilize a reverse-phase C18 liquid chromatography column to separate DAG isomers based on their fatty acyl chain length and degree of unsaturation.
- Employ a gradient elution system, for example, starting with a high concentration of aqueous mobile phase and gradually increasing the proportion of organic mobile phase (e.g., acetonitrile/isopropanol).
3. Mass Spectrometric Detection and Quantification:
- Interface the LC system with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
- Operate the mass spectrometer in positive ion mode.
- Use Multiple Reaction Monitoring (MRM) for targeted quantification. For each DAG species, a specific precursor-to-product ion transition is monitored. The precursor ion is typically the [M+NH₄]⁺ adduct of the DAG molecule. Product ions are generated by the neutral loss of a specific fatty acyl chain.
- For example, to detect sn-1-stearoyl-2-arachidonoyl-glycerol (18:0/20:4 DAG), one would monitor the transition corresponding to the loss of stearic acid or arachidonic acid.
- Quantify the abundance of each DAG isomer by comparing its peak area to that of a known amount of an internal standard (e.g., a deuterated DAG species).
Workflow for DAG Isomer Analysis
Caption: A typical experimental workflow for the analysis of DAG isomers using LC-MS/MS.
Pathophysiological Relevance and Therapeutic Opportunities
The dysregulation of specific DAG isomer signaling has been implicated in numerous diseases, making the enzymes that generate and metabolize these lipids attractive therapeutic targets.
-
Cancer: Aberrant DAG signaling is a hallmark of many cancers. Overproduction of specific DAG species can lead to the constitutive activation of PKC isoforms that promote cell proliferation and survival. For example, elevated levels of DAG are often found in cancers driven by mutations in receptor tyrosine kinases or G-protein coupled receptors. Targeting specific DGK isoforms that are overexpressed in cancer cells is being explored as a strategy to restore normal DAG signaling and induce apoptosis.
-
Neurological Disorders: In the brain, DAG signaling is crucial for synaptic transmission and plasticity. The DAG isomer sn-1,2-diacylglycerol has been shown to be a key player in these processes. Dysregulation of DAG metabolism is linked to conditions like Alzheimer's disease and bipolar disorder. Modulating the activity of specific DGK isoforms in the brain could offer new therapeutic avenues for these complex disorders.
-
Immunology: DAG signaling is central to T-cell activation. Upon T-cell receptor engagement, PLCγ1 generates DAG at the plasma membrane, leading to the recruitment and activation of PKCθ and RasGRP. This signaling cascade is essential for a productive immune response. The development of drugs that specifically target these DAG-dependent pathways could be beneficial in treating autoimmune diseases or enhancing cancer immunotherapy.
Conclusion and Future Directions
The field of lipid signaling is undergoing a paradigm shift, moving from a view of DAG as a simple switch to an appreciation of its role as a complex, multi-faceted signaling hub. The ability of cells to generate a diverse array of DAG isomers and the capacity of effector proteins to distinguish between them provide a framework for highly specific and localized signaling events.
Future research will undoubtedly uncover even greater complexity in the DAG signalome. The development of advanced analytical tools, including imaging mass spectrometry, will allow for the visualization of specific DAG isomers within their native cellular environment. A deeper understanding of the structural basis for DAG-protein interactions will pave the way for the design of novel therapeutics that can selectively modulate these pathways for the treatment of a wide range of human diseases.
References
-
Nishizuka, Y. (1992). Intracellular Signaling by Hydrolysis of Phospholipids and Activation of Protein Kinase C. Science. [Link]
-
Al-Sabi, A., et al. (2014). The role of diacylglycerol in cancer. Biochemical Society Transactions. [Link]
-
Fidelio, G. D. (2020). Diacylglycerol: A key lipid in membrane biology. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Hodgkin, M. N., et al. (1998). Diacylglycerols and phosphatidates: which molecular species are intracellular messengers? Trends in Biochemical Sciences. [Link]
-
Sakane, F., et al. (2018). Diacylglycerol Kinases as Emerging Potential Therapeutic Targets for a Variety of Diseases. Frontiers in Cell and Developmental Biology. [Link]
-
Chen, S. S., & Insel, P. A. (2021). Diacylglycerol, Protein Kinase C, and G-Protein-Coupled Receptor-Mediated Cancer Growth. Annual Review of Pharmacology and Toxicology. [Link]
-
Hinds, T. R., et al. (2017). A role for sn-1,2-diacylglycerol in presynaptic membrane trafficking. Journal of Biological Chemistry. [Link]
The Architecture of Quantitative Lipidomics: A Blueprint for Internal Standard Integration
As a Senior Application Scientist designing high-throughput mass spectrometry assays, I frequently observe that the most profound errors in lipid quantification do not stem from the instrument's sensitivity, but rather from a fundamental misunderstanding of extraction recovery and ionization dynamics. Lipidomics is not merely about detecting mass-to-charge (m/z) ratios; it is a systems biology tool that requires rigorous thermodynamic and analytical control. A quantitative protocol is only as robust as its internal standard (IS) strategy.
This guide dissects the mechanistic imperative of internal standards, outlines a self-validating extraction methodology, and establishes the analytical logic required for reproducible lipidomics.
The Mechanistic Imperative for Internal Standards
In Electrospray Ionization (ESI), lipid molecules compete for charge on the surface of the solvent droplet. Phospholipids with permanent charges (e.g., Phosphatidylcholines) easily outcompete neutral lipids (e.g., Triacylglycerols), leading to severe ion suppression of the latter. Because ionization efficiency is dictated primarily by the lipid headgroup, a universal internal standard cannot exist; a class-specific IS is mandatory[1].
Furthermore, biological matrices (plasma, tissue homogenates) contain thousands of co-eluting compounds that cause unpredictable matrix effects. By utilizing Stable Isotope Labeled (SIL) standards—such as deuterated lipids—we ensure that the IS co-elutes exactly with the target endogenous lipid, experiencing the exact same matrix suppression or enhancement.
Logical mechanism of matrix effect cancellation using internal standards.
Strategic Selection: The SPLASH Lipidomix Paradigm
When designing an assay, researchers must choose between non-endogenous odd-chain lipids (e.g., PC 17:0/17:0) and SIL standards. While odd-chain lipids are cost-effective, they may elute at slightly different retention times than their even-chain endogenous counterparts, exposing them to different matrix effects.
The gold standard in the field is the use of comprehensive SIL mixtures, such as the SPLASH Lipidomix formulation, which provides a deuterated representative for every major lipid class. The table below summarizes the target internal standards and the typical quantitative ranges they are used to calibrate in human plasma.
Table 1: Representative Lipid Classes and Target Internal Standards
| Lipid Class | Example SIL Internal Standard | Primary Ionization Mode | Typical Plasma Conc. Range (µM) |
| Phosphatidylcholine (PC) | 15:0-18:1(d7) PC | Positive [M+H]⁺ / [M+HCOO]⁻ | 1000 - 2000 |
| Phosphatidylethanolamine (PE) | 15:0-18:1(d7) PE | Negative [M-H]⁻ | 50 - 150 |
| Triacylglycerol (TG) | 15:0-18:1(d7)-15:0 TG | Positive [M+NH4]⁺ | 500 - 3000 |
| Sphingomyelin (SM) | d18:1-18:1(d9) SM | Positive [M+H]⁺ / [M+HCOO]⁻ | 300 - 600 |
| Ceramide (Cer) | d18:1-15:0(d7) Cer | Positive / Negative | 5 - 20 |
Workflow: A Self-Validating Extraction Protocol
Why add the IS directly to the raw biological matrix before any solvent is introduced? The causality here is rooted in physical losses. During biphasic extraction, recovery is never 100%. Emulsions form, lipids adhere to glassware, and protein precipitation traps hydrophobic molecules.
By introducing the IS prior to extraction, the IS undergoes the exact same physical losses as the endogenous lipid. Consequently, the ratio of the endogenous lipid to the IS remains mathematically constant, rendering the extraction a self-validating system[2].
Step-by-Step Methodology: Modified MTBE Extraction
The Methyl tert-butyl ether (MTBE) extraction is preferred over the traditional Folch (Chloroform) method because the organic lipid-rich layer forms the upper phase, preventing contamination from the protein pellet during pipetting.
-
Sample Aliquoting: Transfer 50 µL of plasma or tissue homogenate into a glass vial. (Note: Strictly avoid plastics to prevent polymer leaching, which causes severe ion suppression).
-
IS Equilibration: Spike 10 µL of the SIL IS mixture directly into the sample. Vortex for 10 seconds and incubate at 4°C for 5 minutes to allow the IS to equilibrate with endogenous lipoproteins.
-
Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex vigorously for 20 seconds to precipitate proteins and disrupt lipid-protein complexes.
-
Solvent Partitioning: Add 750 µL of MTBE. Incubate on an orbital shaker at room temperature for 10 minutes.
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Recovery: Carefully aspirate the upper organic phase (containing the lipids) and transfer it to a new glass vial.
-
Drying: Evaporate the solvent under a gentle, controlled stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of Isopropanol/Methanol (1:1, v/v) for immediate LC-MS/MS analysis.
Workflow of internal standard-calibrated quantitative lipidomics.
Analytical Execution and Data Normalization Logic
Once the data is acquired via LC-MS/MS, the software (e.g., MS-DIAL) integrates the Area Under the Curve (AUC) for both the endogenous lipid and its corresponding class-specific IS.
The absolute concentration is derived using the following logic: Concentration (Endogenous) =[ AUC (Endogenous) / AUC (IS) ] × Concentration (IS)
By normalizing the endogenous AUC to the IS AUC, both the extraction loss factor and the matrix suppression factor are mathematically canceled out. The Lipidomics Standards Initiative (LSI) and recent consensus guidelines emphasize that researchers must explicitly report the exact concentration of IS added and the normalization algorithms used to ensure cross-laboratory reproducibility[3].
References[2] Title: Lipidomic Approaches To Dissect Dysregulated Lipid Metabolism In Kidney Disease
Source: Nature Reviews Nephrology (via PMC/NIH) URL:[1] Title: Recommendations for good practice in MS-based lipidomics Source: Journal of Lipid Research (via PMC/NIH) URL:[3] Title: Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications Source: Circulation: Genomic and Precision Medicine (AHA Journals) URL:
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Quantitative analysis of diacylglycerols by LC-MS/MS
Application Note: Quantitative Analysis of Diacylglycerols (DAGs) by LC-MS/MS
Executive Summary
Diacylglycerols (DAGs) are low-abundance, neutral lipids that play a dual role in cellular physiology: they act as critical metabolic intermediates in triacylglycerol synthesis and serve as potent secondary messengers in signal transduction. The quantitative analysis of DAGs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical bottlenecks, including poor ionization efficiency, severe matrix suppression from highly abundant phospholipids, and rapid ex vivo acyl chain migration (isomerization). This application note provides a self-validating, highly optimized LC-MS/MS workflow designed to overcome these challenges, ensuring absolute quantification and structural resolution of DAG isomers in complex biological matrices.
Mechanistic Context: The Biological Imperative of Isomer Resolution
The biological activity of DAGs is strictly stereospecific. The sn-1,2-DAG isomer is the active secondary messenger responsible for recruiting and activating Protein Kinase C (PKC) at the plasma membrane. In contrast, sn-1,3-DAG is primarily a metabolic intermediate or an extraction artifact with no PKC-activating potential[1][2].
Canonical sn-1,2-DAG signaling pathway illustrating PKC activation via PLC-mediated PIP2 hydrolysis.
Because the acyl chain at the sn-2 position is thermodynamically unstable, it readily migrates to the sn-3 position during sample handling[3]. Therefore, controlling temperature and pH during extraction, alongside achieving baseline chromatographic separation of these isomers, is not just an analytical preference—it is a biological necessity.
Analytical Bottlenecks & Mechanistic Solutions
To design a self-validating analytical system, every step of the protocol must address a specific physicochemical challenge:
-
Challenge 1: Poor Ionization of Neutral Lipids. DAGs lack easily ionizable functional groups.
-
Solution: We utilize ammonium formate in the mobile phase to drive the formation of stable ammonium adducts [M+NH4]+ . Under Collision-Induced Dissociation (CID), these adducts reliably fragment via the neutral loss of ammonia and a fatty acid, yielding highly specific product ions for Multiple Reaction Monitoring (MRM)[4]. Alternatively, advanced charge derivatization using N,N-dimethylglycine (DMG) can be employed to insert a tertiary amino group, drastically lowering the limit of detection to the attomolar range[2].
-
-
Challenge 2: Phospholipid Matrix Effects. Highly abundant phospholipids (e.g., phosphatidylcholines) co-elute with DAGs and monopolize charge in the electrospray droplet, causing severe ion suppression.
-
Solution: While a standard Methyl tert-butyl ether (MTBE) extraction provides a good baseline, we recommend Fluorous Biphasic Extraction for challenging matrices like plasma. By using a perfluoropolyethercarboxylic acid-lanthanum(III) salt, phospholipids are selectively pulled into the fluorous phase, leaving a >99.9% pure DAG fraction in the non-fluorous phase[4].
-
-
Challenge 3: Ex vivo Isomerization.
-
Solution: All extraction steps must be performed at 4°C. The use of strong acids or bases must be strictly avoided[1].
-
End-to-end LC-MS/MS workflow for the quantitative extraction and analysis of diacylglycerols.
Self-Validating Protocol: High-Throughput Extraction & LC-MS/MS
This protocol utilizes a modified MTBE biphasic extraction. Unlike the traditional Bligh-Dyer method (which uses chloroform and forms the lipid layer at the bottom), MTBE forces the lipid-rich organic layer to the top. This prevents the pipette tip from passing through the protein interface, eliminating contamination and ensuring high reproducibility[5].
Phase I: Sample Preparation (MTBE Method)
-
Quenching & Spiking: Transfer 20 µL of plasma (or homogenized tissue) into a pre-chilled 2 mL Eppendorf tube. Immediately add 225 µL of ice-cold Methanol containing a stable isotope-labeled internal standard (e.g., 1,3-Diolein-d5 or d66 at 100 ng/mL)[6]. Causality: Spiking the IS before extraction corrects for both extraction recovery losses and downstream MS matrix effects.
-
Extraction: Add 750 µL of ice-cold MTBE. Vortex vigorously for 10 seconds, then incubate on a shaker for 6 minutes at 4°C[5].
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 rpm for 2 minutes at 4°C.
-
Collection: Carefully aspirate 200 µL of the upper organic (MTBE) layer. Transfer to a new vial and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of Methanol/Toluene (9:1, v/v) or IPA/ACN prior to LC-MS/MS injection.
Phase II: Chromatographic Separation (RPLC)
To successfully resolve sn-1,2 from sn-1,3 isomers, a sub-2 µm C18 stationary phase with a shallow gradient is required[2][7].
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm)[5].
-
Column Temperature: 45°C.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) containing 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) containing 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: 0-2 min (40% B), 2-10 min (linear to 90% B), 10-12 min (hold at 90% B), 12-12.1 min (return to 40% B), 12.1-15 min (re-equilibration). Flow rate: 0.4 mL/min.
Phase III: Mass Spectrometry (ESI-MS/MS)
Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Target the [M+NH4]+ precursor ions and monitor the product ions corresponding to the loss of ammonia and one fatty acyl chain [M+H−H2O−FA]+ or [M+H−NH3−FA]+ .
Quantitative Data & MRM Parameters
Table 1: Optimized MRM Transitions for Representative DAG Species Note: The choice of product ion allows for the determination of the specific fatty acid composition of the DAG species.
| Lipid Species | Precursor Ion [M+NH4]+ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| DAG 16:0/16:0 | 586.5 | 313.3 (Loss of 16:0) | - | 20 |
| DAG 16:0/18:1 | 612.5 | 313.3 (Loss of 18:1) | 339.3 (Loss of 16:0) | 22 |
| DAG 18:1/18:1 | 638.5 | 339.3 (Loss of 18:1) | - | 22 |
| DAG 18:0/20:4 | 660.5 | 341.3 (Loss of 20:4) | 367.3 (Loss of 18:0) | 25 |
| 1,3-Diolein-d5 (IS) | 643.5 | 344.3 (Loss of 18:1) | - | 22 |
Table 2: Method Validation & Quantitative Performance Metrics Data synthesized from established lipidomic validation frameworks[2][4][7].
| Parameter | Value / Range | Mechanistic Driver |
| Limit of Detection (LOD) | 16 aM – 0.2 µg/mL | Driven by efficient [M+NH4]+ adduct formation; ultra-low limits (aM) achievable via DMG charge derivatization[2][7]. |
| Limit of Quantification (LOQ) | 62.5 aM – 0.6 µg/mL | Ensured by the elimination of phospholipid-induced ion suppression via MTBE or Fluorous Biphasic Extraction[2][4]. |
| Linear Dynamic Range | 3 – 4 Orders of Magnitude | Maintained by preventing detector saturation and ensuring a stable ESI spray microclimate. |
| Isomer Resolution ( Rs ) | > 1.5 (Baseline) | Achieved via shallow gradient elution on a high-efficiency sub-2 µm C18 stationary phase[2]. |
| Extraction Recovery | 85% – 95% | Favorable partition coefficient of neutral lipids into the upper MTBE organic phase. |
Conclusion
The quantitative analysis of diacylglycerols requires a meticulous balance of sample preservation and analytical sensitivity. By leveraging MTBE or Fluorous Biphasic Extractions at controlled temperatures, researchers can effectively halt sn-1,2 to sn-1,3 isomerization and eliminate phospholipid matrix effects. Coupling this with optimized RPLC separation and ammonium-adducted MRM transitions yields a highly reproducible, self-validating system capable of uncovering the precise signaling and metabolic roles of DAGs in biological systems.
References
- Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. PMC/NIH.[https://vertexaisearch.cloud.google.
- 1,3-Diolein-d66 - Benchchem: Methodological & Application. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFam7NYDS4EvjmsKuq3N6qtuYVlBetAkF8njn5hhWTTbzbDds8svqFdDXwSHbpudaTilPR7AsB06LcaNG18JCFrL2tyYI08T3RmnKdzauP2UMIsQlrcHoU4uVQpvX2KvyqsKLrB2nOa5ug=]
- LC/MS Method for Comprehensive Analysis of Plasma Lipids. LCMS.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJMblEn03kIuX2DwtiX02Npr7pfJUL1vsMuyhsCGYAUDQZsqk691lQw57PTsF2SHvTGlf9EcRLenRUA_8vJdcDZhS3eI8qC0IO9_8OxSv9JfVHtiIXHoDMMsOeBoIvk7TmtzrO99ZYRrajewhihBwfUWfWl3bmrZdsykgthdi2wdsxlTZvPnyPE4XfvMXtXkNGfIA2XBQyk0y04-0WbvVmzWrSgl1vchyoLRvWeNbZsPmxcvlJuUS-enwn0Q-JFp-cqUdjHZ1peKLuDDpvbDVjRLxsZTRDL8bOujvSNMJp2rT-053nAWgaIBs3kpwUkukCVxfdIl5GRL6p13IAkEflaczLuGxqjKNC_OFBCjoVS6xugL8EWeK5HD0CJETnkzBK3KU0BkHBook-]
- LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7DowWbCFEZJp-f_2TeU5VHsD8HWF-ySpe0KT0I2P-HHckJ9YqleETG6WLeq72J5JERDenhw0TZpIrnQa5_rggykiLkW45szJzgfnDkF6dvX-JsfGmZsC-6DFxW9MhHQRszzeF8Wm8MSQnllBdfdwvtY0GFDxpKU9_QtNYxVLeDVie9FXuHJ595SZOmAf8pciMsprTbJci5_os8_epX17rVrSzAJXNztTc1-TGm8lxCR2GYwqk1MVFFxBNWGHZGywJndXcfzXh]
- Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ACS Publications.[https://vertexaisearch.cloud.google.
- Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKp5ZvtqZgkGApo2voME3KrpH_lV6En8QJ6US_88ZGEqfB_UHbrbdm5u6hTTva0nPpo1m_b8umD7kwOVf3XAf6ZpEgOy7TOfXORqPfEIfOsTkcWhJsS7kTBhDJtyui0Ow6q3EpalM2kvfIdU3v5585vKHf3-l2wxX80X95mXadFBCwWbYil5caFLHNm1sL7aQpLA==]
- HPLC Separation and NMR Structural Elucidation of sn-1,2-, 2,3-, and 1,3-Diacylglycerols from Olive Oil as Naphthylethylurethane Derivatives. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAthCof2_gra_FOIzkG0aCt-z9rw0lRWRu63_Q-Q1runfv8sQjHu4lfP7yffhQeDyPygcEoIbajdTk47hE7M_YD5SNG8wmU5pvip0EE4sh2N4gU_jWuLP78zMv1uYVQjRomaWlaA==]
- Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7_NpRXlTIJ-XMfb9IVmSwgt-gRJn2JawOwp7UCAEACEIcn0fLO6CEzYvqGhtSFG7Gsel0Pj5xCgyJvxexUbzs7onqcsT8QWIo0gLA0756e7E_fT2ihU5teP-BC23sQCWC3TBLc7t-Yn1mX6-ANhRVMh-fCjjjtrpU906aASJZOq9kpnU58CWI0DFfLnKPaAXb6v_kBxZ-tMvBF_uVOftM6MNJkrpcscQXfsbnqx9uOg5jRf9b3KSErw-pSphtWYx-DrTulWmgodetCIQIjtIcXj2dbIOc7aQ3TizuXYNiWVi1dQz2QoDSTqnWVikXTebmsFF9Qw7ULw==]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 for LC-MS/MS Lipidomics
Introduction & Mechanistic Insights
In the landscape of quantitative lipidomics, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving absolute quantification. The use of a stable isotope-labeled internal standard (SIL-IS) corrects for matrix effects, extraction losses, and instrument drift (1[1]). 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is a highly specific internal standard designed for the quantification of endogenous diacylglycerols (DAGs). The +5 Da mass shift provided by the deuterium atoms on the glycerol backbone ensures that the standard's signal is completely resolved from the natural M+2 and M+3 isotopic envelope of the endogenous lipid.
However, handling 1,2-DAGs presents a severe analytical challenge: Acyl Migration . 1,2-DAGs are kinetically trapped but thermodynamically unstable. Through a spontaneous intramolecular reaction, the acyl group at the sn-2 position migrates to the sterically unhindered sn-3 position, forming the more stable 1,3-DAG isomer (2[2]). If your internal standard isomerizes in the stock vial, your calibration curve will systematically under-quantify the biologically active 1,2-DAGs in your samples. Furthermore, the linoleoyl (18:2) and oleoyl (18:1) chains contain double bonds that are highly susceptible to auto-oxidation.
As Application Scientists, we design protocols not just to dissolve a powder, but to arrest these degradation pathways entirely.
Physicochemical Data & Stability Metrics
To design a robust protocol, we must first understand the kinetic parameters of acyl migration. The table below synthesizes critical stability data to inform our solvent and temperature choices.
| Metric | Value | Experimental Implication |
| Molecular Weight | 624.0 g/mol | +5 Da shift ensures zero isotopic overlap with endogenous M+0/M+2 isotopes. |
| t½ (25°C, Neat) | ~3,425 hours | Baseline migration is slow, but necessitates strict cold storage (-80°C) (3[3]). |
| t½ (80°C, Neat) | 15.8 hours | Heat dramatically accelerates 1,2-DAG to 1,3-DAG thermodynamic conversion (3[3]). |
| t½ (62°C, Polar Solvent) | 1 - 2 hours | Polar environments rapidly catalyze isomerization; minimize LC solvent exposure (4[4]). |
| t½ (24°C, Silica Gel) | < 1 hour | Avoid standard silica column chromatography during any downstream purification (4[4]). |
Degradation Pathways
Fig 1: Acyl migration and oxidation pathways compromising 1,2-DAG internal standard integrity.
Experimental Protocols: Solution Preparation & Extraction
To maintain isotopic and isomeric fidelity, we utilize a two-tier solution system: a Master Stock stored in a non-polar aprotic solvent to arrest migration, and a Working Solution prepared in a polar solvent compatible with LC-MS, generated immediately prior to use.
Fig 2: Optimized LC-MS/MS sample preparation workflow utilizing deuterated DAG internal standards.
Protocol A: Master Stock Solution Preparation (1 mg/mL)
Causality Focus: Non-polar aprotic solvents (hexane or toluene) prevent the stabilization of the cyclic orthoester intermediate, effectively halting acyl migration during long-term storage (2[2]).
-
Equilibration: Remove the lyophilized vial of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 from the freezer and place it in a desiccator for 30 minutes to reach room temperature. Why? Opening a cold vial introduces atmospheric moisture, and water acts as a catalyst for acyl migration.
-
Reconstitution: Inject 1.0 mL of LC-MS grade Hexane directly into the 1 mg vial through the septum (if applicable) or open rapidly and pipette.
-
Homogenization: Vortex gently for 10 seconds. Do not sonicate, as localized heating can induce isomerization.
-
Aliquot & Purge: Divide into 50 µL aliquots in amber glass vials (to prevent UV-induced photo-oxidation). Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas to displace oxygen.
-
Storage: Cap tightly with PTFE-lined caps and store immediately at -80°C.
Protocol B: Working Internal Standard Solution (100 ng/mL)
Causality Focus: Hexane is incompatible with reversed-phase LC-MS gradients. Therefore, the working IS must be prepared in a polar solvent like Ethanol, but its exposure time must be minimized (5[5]).
-
Remove one 50 µL aliquot of the Master Stock (1 mg/mL) from -80°C and place it on ice.
-
Transfer 10 µL of the Master Stock into a clean glass volumetric flask or vial.
-
Evaporate the hexane under a gentle stream of Nitrogen (takes < 1 minute).
-
Immediately reconstitute in 10 mL of pre-chilled LC-MS grade Ethanol to achieve a 1 µg/mL intermediate solution.
-
Perform a final 1:10 dilution in cold Ethanol to yield a 100 ng/mL Working IS Solution . Keep this solution on ice and use it within 4 hours.
Protocol C: Biological Sample Extraction
Causality Focus: Spiking the IS directly into the raw biological matrix before any solvent addition ensures that the deuterated standard experiences the exact same extraction efficiencies and matrix suppression as the endogenous analyte (1[1]).
-
Aliquot 100 µL of biological matrix (e.g., plasma or tissue homogenate) into a microcentrifuge tube.
-
Spike: Add 50 µL of the Working IS Solution (yielding 5 ng of IS per sample) directly into the matrix (5[5]). Vortex briefly.
-
Extraction: Add 1.5 mL of a pre-chilled extraction mixture consisting of Isopropanol:Water:Ethyl Acetate (35:5:60, v/v/v) (5[5]).
-
Vortex for 30 seconds and sonicate for 5 minutes in an ice-water bath. The ice bath mitigates heat generated during sonication, preventing thermally-driven acyl migration.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the phases.
-
Transfer the upper organic supernatant to a clean glass vial.
-
Evaporate the solvent under a gentle stream of Nitrogen gas to prevent auto-oxidation of the unsaturated acyl chains.
-
Reconstitute the dried extract in 100 µL of LC-MS mobile phase (e.g., Methanol/Water) immediately prior to injection. Do not leave samples sitting in the autosampler at room temperature.
Quality Control & Self-Validating System
A protocol is only as reliable as its internal validation. Before running precious biological samples, you must validate the integrity of the 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 standard.
System Suitability Injection: Inject the Working IS Solution (100 ng/mL) directly into the LC-MS/MS without matrix.
-
Evaluate Isomeric Purity: Monitor the MRM transitions for both 1,2-DAG-d5 and 1,3-DAG-d5. Calculate the peak area ratio. Validation Criteria: If the 1,3-isomer peak exceeds 5% of the total DAG-d5 signal, the stock has undergone unacceptable acyl migration and must be discarded.
-
Evaluate Isotopic Purity (Cross-talk): Monitor the MRM transitions for the unlabelled endogenous 1,2-DAG (18:2/18:1). Validation Criteria: The unlabelled signal must be <0.5% of the IS signal. If it is higher, the standard contains unlabelled impurities that will artificially inflate your biological quantification.
References
-
ResearchGate. "Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols."[Link]
-
PubMed Central (PMC). "Intramyocellular diacylglycerol concentrations and[U-13C]palmitate isotopic enrichment measured by LC/MS/MS."[Link]
-
PubMed. "Acyl migration in 1,2-dipalmitoyl-sn-glycerol."[Link]
Sources
Application Note: High-Sensitivity Quantification of Diacylglycerols (DAGs) in Plasma and Tissue via LC-MS/MS
Executive Summary
Diacylglycerols (DAGs) are transient, low-abundance lipid second messengers that play a critical role in cellular signaling, particularly through the activation of Protein Kinase C (PKC). In drug development and metabolic research, accurate quantification of DAG molecular species in complex matrices (e.g., plasma, liver tissue) is essential for understanding lipotoxicity and insulin resistance.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging optimized liquid-liquid extraction to manage phospholipid matrix effects and utilizing ammonium adduct-driven ionization, this method provides high-throughput, isomer-specific quantification of endogenous DAGs.
Mechanistic Rationale & Analytical Challenges
Quantifying DAGs presents three distinct analytical hurdles:
-
Poor Ionization Efficiency: Unlike phospholipids, DAGs lack a permanent charge and exhibit extremely low proton affinity, making standard positive electrospray ionization ([M+H]+) highly insensitive[1].
-
Matrix Suppression: Endogenous DAGs represent less than 1% of total tissue lipids. Highly abundant, easily ionizable lipids like phosphatidylcholines (PCs) co-extract with DAGs and cause severe ion suppression in the ESI source[2].
-
Acyl Migration: The 1,2-DAG isomers are biologically active but thermodynamically unstable, rapidly isomerizing into 1,3-DAGs at room temperature or under alkaline conditions.
The Solution: To overcome ionization barriers, ammonium modifiers (e.g., ammonium acetate) are introduced into the mobile phase. This forces the neutral DAG molecules to form stable positively charged ammonium adducts ([M+NH4]+)[3]. During Collision-Induced Dissociation (CID), these adducts reliably undergo a neutral loss of 35 Da (ammonia + water), generating a highly specific product ion used for Multiple Reaction Monitoring (MRM)[4].
CID fragmentation pathways of DAG ammonium adducts for MRM-based quantification.
Reagents and Materials
-
Solvents (LC-MS Grade): Methanol (MeOH), Chloroform (CHCl₃), Isopropanol (IPA), Acetonitrile (ACN), and Water.
-
Mobile Phase Modifiers: 10 mM Ammonium Acetate, 0.1% Formic Acid.
-
Internal Standards (IS): Non-endogenous DAGs (e.g., DAG 17:0/17:0) or stable-isotope-labeled standards (e.g., d5-DAG 16:0/18:1).
Experimental Protocol: Self-Validating Workflow
End-to-end lipidomics workflow for the extraction and LC-MS/MS quantification of DAGs.
Sample Preparation & Extraction (Modified Bligh-Dyer)
Expert Insight: To prevent 1,2-DAG to 1,3-DAG acyl migration, all extraction steps MUST be performed on ice (4°C) using pre-chilled solvents.
-
Homogenization: Transfer 20–50 mg of snap-frozen tissue (or 50 µL of plasma) into a homogenizer tube. Add 800 µL of ice-cold MeOH/Water (2:0.8, v/v). Homogenize thoroughly.
-
Internal Standard Spiking (Crucial Step): Add 10 µL of the IS mix (e.g., 1 µg/mL DAG 17:0/17:0) directly into the homogenate.
-
Self-Validation Logic: Spiking the IS before liquid-liquid extraction ensures that any partitioning losses or matrix suppression effects experienced by the endogenous DAGs are proportionally mirrored by the IS, allowing for accurate absolute quantification.
-
-
Extraction: Add 400 µL of ice-cold CHCl₃. Vortex vigorously for 2 minutes to disrupt lipid-protein complexes. Add an additional 400 µL of Water and 400 µL of CHCl₃ to induce phase separation.
-
Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C. The mixture will separate into three layers: an upper aqueous phase, a proteinaceous interphase, and a lower organic (chloroform) phase.
-
Recovery: Carefully pierce through the interphase with a glass Pasteur pipette and transfer the lower organic phase to a clean glass vial.
-
Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute the lipid film in 100 µL of IPA/ACN (1:1, v/v).
Chromatographic Separation (RP-LC)
Reversed-phase liquid chromatography (RP-LC) is mandatory to separate DAGs from bulk phospholipids, thereby minimizing matrix-induced ionization suppression[2].
-
Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
-
Column Temperature: 45°C
-
Flow Rate: 0.3 mL/min
-
Mobile Phase A: ACN/Water (60:40, v/v) + 10 mM Ammonium Acetate
-
Mobile Phase B: IPA/ACN (90:10, v/v) + 10 mM Ammonium Acetate
Table 1: Optimized RP-LC Gradient
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 57 | 43 | Polar lipid elution |
| 12.0 | 46 | 54 | Phospholipid elution |
| 12.1 | 30 | 70 | DAG elution window begins |
| 18.0 | 1 | 99 | Elution of highly lipophilic DAGs/TAGs |
| 20.0 | 1 | 99 | Column Wash |
| 20.1 | 60 | 40 | Re-equilibration |
| 24.0 | 60 | 40 | End of Run |
Mass Spectrometry Parameters
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
Table 2: MRM Transitions for Common DAG Species
| Lipid Species | Precursor Ion [M+NH4]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DAG 16:0/16:0 | 586.5 | 551.5 | 15 |
| DAG 16:0/18:1 | 612.5 | 577.5 | 15 |
| DAG 18:0/18:1 | 640.5 | 605.5 | 15 |
| DAG 18:0/20:4 | 662.5 | 627.5 | 15 |
| DAG 17:0/17:0 (IS) | 614.5 | 579.5 | 15 |
Data Processing & Quality Control
-
Peak Integration: Extract the chromatograms for the specific MRM transitions. Ensure that the 1,2-DAG isomer peak is integrated (typically eluting slightly before the 1,3-DAG isomer if partial migration occurred).
-
System Suitability (Self-Validation): Evaluate the absolute peak area of the Internal Standard across all samples. A variance of >20% in the IS peak area indicates inconsistent extraction recovery or severe matrix suppression, invalidating that specific sample run.
-
Quantification: Construct a calibration curve using the peak area ratio (Endogenous DAG / Internal Standard) plotted against a known concentration gradient of synthetic DAG standards. Calculate endogenous concentrations using linear regression (1/x weighting).
Sources
Application Note: Advanced Chemical Derivatization of Diacylglycerols (DAGs) for Enhanced LC-MS/MS Detection
Introduction & Biological Context
Diacylglycerols (DAGs) are critical lipid second messengers embedded within a multitude of cellular signaling pathways. Most notably, they serve as primary activators of protein kinase C (PKC) isoforms, regulating cell proliferation, differentiation, and apoptosis [1]. Dysregulation of DAG signaling is frequently implicated in metabolic disorders (such as insulin resistance), cancer, and neurological conditions. Consequently, the accurate, high-throughput quantification of DAG molecular species is paramount for both understanding disease mechanisms and advancing drug development.
DAG signaling cascade highlighting its generation via PLC and downstream activation of PKC.
Analytical Challenges & The Causality of Derivatization
From an analytical standpoint, DAGs present a formidable challenge. Unlike phospholipids, DAGs are neutral lipids that lack a fixed charge moiety. This intrinsic chemical property results in significantly low ionization efficiency during Electrospray Ionization Mass Spectrometry (ESI-MS), making them highly susceptible to ion suppression from complex biological matrices [2].
To overcome this bottleneck, we employ a targeted chemical derivatization strategy utilizing N,N-dimethylglycine (DMG) . This approach is not merely a preparative step; it is a fundamental alteration of the molecule's physical chemistry designed to optimize mass spectrometric detection.
The Causality Behind the Chemistry
-
Why DMG? Esterifying the free hydroxyl group of the DAG with DMG introduces a tertiary amine. This amine is readily protonated under acidic conditions or adducted with alkali metals (e.g., Li⁺), providing a fixed positive charge. This modification enhances ionization efficiency by 10- to 100-fold, pushing the limit of quantification (LOQ) down to the attomole/μL range [2, 3].
-
Why EDC and DMAP? The esterification of a sterically hindered secondary hydroxyl group requires robust activation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) acts as a zero-length coupling agent to activate the carboxyl group of DMG. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, accelerating the acyl transfer and ensuring near 100% quantitative yield within 90 minutes [2, 4].
-
Structural Preservation: Derivatization blocks the free hydroxyl group, effectively preventing the spontaneous acyl migration that typically converts 1,2-DAGs into 1,3-DAGs during extraction. This allows for the precise resolution and quantification of DAG regioisomers [2].
Experimental Protocol
Experimental workflow for the DMG derivatization of DAGs prior to LC-MS/MS analysis.
Step-by-Step Methodology
Phase 1: Lipid Extraction
-
Transfer 10–50 µL of biological fluid (or homogenized tissue) into a clean glass centrifuge tube.
-
Spike the sample with 10 µL of an internal standard (ISTD) solution (e.g., 1,2-di15:0 DAG or 1,2-dipalmitoyl-d62-glycerol) [5].
-
Add 400 µL of cold Chloroform/Methanol (2:1, v/v) and vortex vigorously for 2 minutes at 4°C.
-
Add 100 µL of MS-grade H₂O to induce phase separation. Centrifuge at 3000 × g for 10 minutes.
-
Carefully collect the lower organic (chloroform) layer and dry it completely under a gentle stream of nitrogen gas.
Phase 2: DMG Derivatization Reaction
-
Reconstitute the dried lipid extract in 50 µL of ultra-dry Chloroform.
-
Add 2 µL of DMG (0.125 M in ultra-dry CHCl₃), 2 µL of DMAP (0.5 M in ultra-dry CHCl₃), and 2 µL of EDC (0.25 M in ultra-dry CHCl₃) [2].
-
Vortex for 20 seconds, flush the reaction vessel with dry N₂, cap tightly, and incubate at 45°C for 90 minutes.
Phase 3: Quenching and Recovery
-
Terminate the derivatization by adding 3 mL of Chloroform/Methanol (1:1, v/v) and 1.5 mL of 25 mM NH₄OH. Causality note: NH₄OH neutralizes acidic byproducts and forces the derivatized DAGs into the organic phase, preventing degradation.
-
Vortex for 1 minute and allow the phases to separate.
-
Collect the lower organic layer, dry under nitrogen, and reconstitute in 100 µL of the initial LC mobile phase (e.g., 50% Isopropanol / 50% Acetonitrile) [4].
Quantitative Data & Performance Metrics
The implementation of DMG derivatization fundamentally transforms the analytical profile of DAGs. The table below summarizes the quantitative advantages of this protocol compared to traditional, non-derivatized methods.
| Analytical Parameter | Underivatized DAGs | DMG-Derivatized DAGs |
| Ionization Efficiency | Low (Highly prone to matrix ion suppression) | High (10- to 100-fold signal enhancement) |
| Limit of Quantification (LOQ) | ~10–50 pmol/µL | ~100 amol/µL |
| Linear Dynamic Range | Narrow (< 100-fold) | Broad (Up to 2,500-fold) |
| Regioisomer Resolution | Poor (Spontaneous acyl migration occurs) | Excellent (Acyl migration is chemically blocked) |
| Diagnostic MS/MS Fragments | Non-specific (Rely heavily on intact mass) | m/z 110 (Lithiated DMG), Neutral Loss 103 Da |
Self-Validating System & Quality Control
A rigorous analytical protocol must be inherently self-validating. To ensure the integrity of the derivatization and the accuracy of the quantification, the following quality control mechanisms are integrated into the workflow:
-
Internal Standard (ISTD) Recovery: The non-endogenous ISTD (spiked prior to extraction) acts as a sentinel for the entire process. The absolute peak area of the derivatized ISTD must fall within a pre-established tolerance (typically ±15% of the historical mean) to validate extraction efficiency and derivatization completeness [5].
-
Diagnostic Fragmentation Monitoring: In positive ion mode (with lithium acetate added to the mobile phase), successfully DMG-derivatized DAGs yield a highly specific product ion at m/z 110 (the lithiated DMG moiety) and a neutral loss of 103 Da. Monitoring these specific Multiple Reaction Monitoring (MRM) transitions ensures that only derivatized molecules are quantified, structurally validating the data and eliminating false positives from isobaric matrix interferences [2].
-
Regioisomer Ratio Checks: Because the DMG tag locks the acyl chains in place, the ratio of 1,2-DAG to 1,3-DAG can be accurately mapped. 1,3-DAG derivatives uniquely display an abundant neutral loss of 87 Da (loss of DMG as an aldehyde) during collision-induced dissociation (CID). The presence of this specific fragment validates the structural identity of the 1,3-regioisomer [2].
-
Blank Matrix Evaluation: A surrogate matrix (e.g., PBS) subjected to the entire workflow serves as a critical negative control. This validates that no artifactual DAGs were generated from the unintended hydrolysis of triacylglycerols (TAGs) during the 45°C incubation [4].
References
-
Han, X., et al. (2014). "Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-Step Derivatization: A Shotgun Lipidomics Approach." Analytical Chemistry, 86(4), 2146–2155. Available at:[Link]
-
Gross, R. W., et al. (2007). "Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-Step Derivatization." Analytical Chemistry, 79(3), 1211–1218. Available at:[Link]
-
Wang, Y., et al. (2022). "Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS." Frontiers in Chemistry, 10:1039088. Available at:[Link]
-
Murphy, R. C., et al. (2011). "Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry." Analytical Biochemistry, 417(2), 202–210. Available at:[Link]
Technical Support Center: Stability, Storage, and Handling of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of complex, isotopically labeled lipids. 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is a highly specialized diacylglycerol (DAG) utilized in lipidomics, metabolic tracing, and signaling research. Because it contains unsaturated fatty acids (linoleic acid at sn-1 and oleic acid at sn-2) and a 1,2-DAG structural configuration, it is inherently unstable under standard laboratory conditions.
This guide provides authoritative troubleshooting and protocol frameworks to mitigate the three primary modes of degradation: acyl migration , lipid peroxidation , and hydrolysis .
Mechanistic Workflow: Degradation and Mitigation
Degradation pathways of 1,2-DAGs and corresponding mitigation strategies for stable storage.
Part 1: Frequently Asked Questions (FAQs) - Mechanisms & Causality
Q1: Why does my 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 spontaneously convert into a different isomer during storage? A: You are observing acyl migration , a spontaneous intramolecular reaction where an acyl group shifts from one hydroxyl group to another on the glycerol backbone[1]. In 1,2-DAGs, the acyl group at the sn-2 position easily migrates to the sn-3 position, forming a 1,3-DAG[1]. This occurs because the 1,3-isomer is thermodynamically more stable due to reduced steric hindrance between the fatty acid chains[1],[2]. This isomerization alters the specific structure required for biological signaling assays, leading to inaccurate data[1].
Q2: What is the optimal solvent for long-term storage to prevent acyl migration? A: For long-term stability, the compound must be stored in a non-polar aprotic solvent such as hexane or toluene[1]. Polar solvents facilitate the formation of the cyclic intermediate required for the acyl group to migrate[1]. Storing the lipid as a neat oil is highly discouraged, as the concentrated proximity of molecules accelerates degradation.
Q3: How do the linoleoyl (18:2) and oleoyl (18:1) chains impact the storage requirements? A: Both fatty acid chains are unsaturated. Linoleic acid contains two double bonds, and oleic acid contains one. These sites are highly susceptible to lipid peroxidation when exposed to oxygen, light, or transition metals[2]. Oxidation leads to the formation of hydroperoxides, which can be detected as a mass shift (+32 Da) in mass spectrometry[2]. To prevent this, the compound must be purged with an inert gas (Argon or Nitrogen) and stored in amber glass vials to block UV-induced free radical formation.
Q4: Is the deuterium (d5) label at risk of exchanging with the solvent? A: The five deuterium atoms are bonded to the carbon atoms of the glycerol backbone. Carbon-deuterium (C-D) bonds are highly stable under neutral conditions. Isotopic exchange is highly unlikely unless the compound is subjected to extreme basic or acidic conditions, which would cause ester hydrolysis long before C-D bond cleavage.
Part 2: Troubleshooting Guide
Issue 1: Appearance of a secondary, closely eluting peak in HPLC or NMR spectra.
-
Causality: Partial conversion of 1,2-DAG to 1,3-DAG via acyl migration due to improper temperature control or solvent choice[1].
-
Resolution: Ensure the lipid is stored at -20°C or -80°C in hexane[1]. If the migration occurred during purification, note that standard silica gel acts as a catalytic surface for isomerization[1]. Switch to boric acid-impregnated silica gel for any chromatographic steps[1].
Issue 2: Loss of biological activity in diacylglycerol kinase (DGK) assays.
-
Causality: DGK enzymes are highly specific to 1,2-DAGs. If the sample has undergone acyl migration to the 1,3-isomer, or if water contamination has caused hydrolysis (yielding monoacylglycerols and free fatty acids), the substrate will not be phosphorylated.
-
Resolution: Validate isomeric purity before the assay using Thin Layer Chromatography (TLC) on boric acid-impregnated plates.
Issue 3: Inconsistent lipid quantification or mass shifts in LC-MS/MS.
-
Causality: Lipid peroxidation of the linoleoyl or oleoyl chains[2].
-
Resolution: Avoid repeated freeze-thaw cycles. Aliquot the bulk standard into single-use vials immediately upon receipt.
Part 3: Quantitative Factors Influencing DAG Stability
The following table summarizes the critical variables that dictate the stability of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5:
| Environmental Factor | Mechanistic Effect on 1,2-DAG | Optimal Condition for Stability |
| Temperature | Accelerates both acyl migration kinetics and oxidative degradation. The half-life of 1,2-DAG decreases significantly as temperature rises from 25°C to 80°C[2]. | -20°C to -80°C |
| Solvent Polarity | Polar solvents stabilize the transition state of acyl migration[1]. Protic solvents introduce hydrolysis risks. | Non-polar aprotic (e.g., Hexane, Toluene)[1] |
| Oxygen & Light | Initiates free-radical chain reactions at the unsaturated double bonds, forming hydroperoxides[2]. | Argon/N₂ purge, Amber vials |
| Catalytic Surfaces | Standard silica gel lowers the activation energy for sn-2 to sn-3 acyl migration[1]. | Boric acid-impregnated silica [1] |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Aliquoting and Long-Term Storage Workflow
This protocol ensures the lipid is divided into single-use aliquots without inducing oxidation or acyl migration. The self-validating step ensures no moisture is introduced.
-
Equilibration: Remove the master vial from -80°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, leading to hydrolysis.
-
-
Solvent Preparation: Prepare anhydrous, deoxygenated hexane by bubbling Argon gas through the solvent for 15 minutes.
-
Dissolution: Dissolve the 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 in the prepared hexane to achieve your desired stock concentration (e.g., 10 mg/mL).
-
Aliquoting: Transfer the solution into pre-cleaned, amber glass vials with PTFE-lined screw caps.
-
Causality: Do not use plastic tubes, as lipids can adsorb to the walls or leach plasticizers.
-
-
Evaporation (Optional): If dry storage is required, evaporate the hexane under a gentle, steady stream of Argon gas in a water bath set no higher than 25°C[1].
-
Inert Sealing: Purge the headspace of each vial with Argon gas for 5 seconds, immediately cap tightly, wrap with Parafilm, and store at -80°C[1].
-
Self-Validation: Weigh a control vial before and after the Argon purge and sealing process to ensure complete solvent removal (if storing dry) and proper seal integrity.
Protocol 2: Purification via Boric Acid-Impregnated Silica Chromatography
Standard silica gel catalyzes acyl migration. Boric acid forms a cyclic complex with the cis-diol system of the 1,2-DAG, protecting it from isomerization and allowing separation from the 1,3-isomer[1].
-
Sorbent Preparation: Dissolve 5g of boric acid in 100 mL of methanol. Add 100g of standard silica gel to form a slurry.
-
Activation: Evaporate the methanol using a rotary evaporator. Activate the impregnated silica gel in an oven at 100°C for 2 hours.
-
Column Packing: Pack the chromatography column using a non-polar solvent system (e.g., Hexane:Ethyl Acetate, 90:10 v/v).
-
Chromatography: Load the lipid sample and run the column in a cold room (4°C) to further suppress thermal migration[1]. Elute the compound as quickly as possible[1].
-
Self-Validation: Spot the eluent fractions on a boric acid-impregnated TLC plate. Develop in Hexane:Diethyl Ether:Acetic Acid (50:50:1). Visualize with iodine vapor. 1,2-DAG and 1,3-DAG will resolve into two distinct spots, confirming the isomeric purity of your collected fractions.
References[1] Preventing acyl migration of 1,2-Dipalmitoyl-sn-glycerol during experiments. Source: benchchem.com. URL: https://www.benchchem.com[2] Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols | Request PDF. Source: researchgate.net. URL: https://www.researchgate.net
Sources
Technical Support Center: Troubleshooting Low Recovery in Diacylglycerol (DAG) Quantification
Introduction
Accurate quantification of diacylglycerols (DAGs) is notoriously challenging. As critical lipid second messengers, DAGs are highly hydrophobic, structurally labile, and present in low endogenous concentrations relative to bulk structural lipids. This guide addresses the three primary failure modes in DAG quantification: extraction inefficiency, isomeric degradation, and mass spectrometric ion suppression.
Module 1: Extraction Inefficiency & Solvent Partitioning
Q: Why am I losing DAGs during standard biphasic lipid extraction (e.g., Folch or Bligh & Dyer)?
Causality & Mechanism: The classical Folch and Bligh & Dyer methods rely on a chloroform/methanol/water system where the lipid-rich organic phase partitions to the bottom of the extraction tube. To retrieve this layer, you must pass a pipette tip through the upper aqueous phase and the dense, precipitated protein disc at the interface. DAGs are highly hydrophobic and readily adsorb to this protein interface or to plastic pipette tips during transfer. Furthermore, incomplete disruption of lipid-protein complexes in chloroform can trap DAGs in the emulsion.
Solution: Transition to a Methyl tert-butyl ether (MTBE) extraction or a Monophasic Mixture (MMC). The MTBE method forms a low-density organic layer that sits at the top, allowing for seamless decanting without disturbing the protein pellet, significantly boosting recovery .
Table 1: Quantitative Comparison of Lipid Extraction Methods for DAG Recovery
| Extraction Method | Phase System | Target Phase Position | Avg. DAG Recovery (%) | Mechanistic Advantage / Disadvantage |
| Folch (CHCl₃/MeOH) | Biphasic | Bottom | 70 - 80% | High lipid loss due to protein interface adsorption. |
| Bligh & Dyer | Biphasic | Bottom | 75 - 85% | Requires careful pipetting; prone to emulsion trapping. |
| Matyash (MTBE/MeOH) | Biphasic | Top | 90 - 95% | Top-layer collection minimizes interface disturbance. |
| MMC (MeOH/MTBE/CHCl₃) | Monophasic | N/A (Single Phase) | 95 - 100% | No phase separation losses; requires sample dilution. |
Methodology 1: Modified MTBE Extraction Protocol (Self-Validating)
-
Quenching & Spiking: Transfer 50 µL of biological sample (plasma/homogenate) to a silanized glass tube. Immediately spike with 10 µL of deuterated internal standard mix (e.g., 1,3-Diolein-d66, 100 ng/mL).
-
Self-Validation Checkpoint: The internal standard must be added before any solvent to track true extraction efficiency and account for matrix losses.
-
-
Solvent Addition: Add 375 µL of ice-cold Methanol (MeOH). Vortex vigorously for 10 seconds to precipitate proteins.
-
Lipid Solubilization: Add 1.25 mL of Methyl tert-butyl ether (MTBE). Incubate the mixture on a multi-tube vortexer at 4°C for 1 hour.
-
Phase Separation: Add 315 µL of MS-grade water to induce phase separation. Vortex for 10 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Collection: Carefully aspirate the upper organic phase (MTBE layer) and transfer it to a new silanized vial.
-
Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol/Acetonitrile (1:1, v/v) for LC-MS/MS analysis.
Module 2: Isomerization and Degradation
Q: My 1,2-DAG levels are unexpectedly low, but 1,3-DAG is high. What is happening?
Causality & Mechanism: 1,2-DAGs are the biologically active isomers responsible for activating Protein Kinase C (PKC). However, the free hydroxyl group at the sn-3 position is thermodynamically less stable than an esterified state. Under the influence of heat, prolonged storage, or pH fluctuations (pH > 7 or < 4), spontaneous acyl migration occurs. The fatty acid chain shifts from the sn-2 to the sn-3 position, artificially inflating 1,3-DAG levels . Additionally, unquenched endogenous lipases can rapidly hydrolyze DAGs into monoacylglycerols (MAGs).
Solution: Maintain all samples strictly at 4°C and process immediately. If precise 1,2-DAG vs. 1,3-DAG speciation is critical, utilize one-step N,N-dimethylglycine (DMG) derivatization. This occupies the free hydroxyl group, permanently locking the DAG in its original isomeric state and enhancing ionization efficiency.
Caption: Logical mapping of 1,2-DAG isomerization, degradation, and stabilization via derivatization.
Module 3: Matrix Effects and Ion Suppression in LC-MS/MS
Q: My extraction recovery of internal standards is acceptable, but the absolute signal in biological matrices is severely suppressed. How do I fix this?
Causality & Mechanism: DAGs are neutral lipids that ionize poorly compared to highly abundant, readily ionizable phospholipids like phosphatidylcholines (PCs). If DAGs co-elute with PCs during liquid chromatography, the PCs will monopolize the charge in the positive electrospray ionization (ESI+) source, leading to severe ion suppression (matrix effect) for the DAGs .
Solution: Optimize your Reversed-Phase HPLC (RP-HPLC) gradient to physically separate neutral DAGs from polar phospholipids before they enter the mass spectrometer.
Methodology 2: RP-HPLC-MS/MS Setup for DAG Quantification
-
Column Selection: Use a high-efficiency C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) maintained at 45°C.
-
Mobile Phase Configuration:
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) containing 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) containing 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Elution: Start at 30% B, hold for 2 minutes (elutes polar matrix components). Ramp to 80% B over 10 minutes, then to 100% B at 12 minutes to elute highly hydrophobic DAGs and triacylglycerols.
-
Ionization & Detection: Operate the MS in ESI+ mode. Monitor the [M+NH4]+ precursor ions and the product ions corresponding to the neutral loss of a fatty acyl chain (Multiple Reaction Monitoring - MRM).
-
Self-Validation Checkpoint: Inject a matrix blank spiked with the internal standard. Compare the peak area to a neat solvent injection. If the matrix factor is <0.8 (more than 20% suppression), further flatten the gradient between 8-12 minutes to improve separation from co-eluting lipids.
Caption: Step-by-step MTBE lipid extraction and LC-MS/MS analytical workflow for DAGs.
References
-
Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - Frontiers in Endocrinology -[Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - Metabolites -[Link]
-
Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - Analytical Chemistry -[Link]
-
LC/MS lipid profiling from human serum: a new method for global lipid extraction - Analytical and Bioanalytical Chemistry -[Link]
Optimizing lipid extraction for low-abundance lipids
Welcome to the Lipidomics Technical Support Center . As researchers push the boundaries of systems biology, the focus has shifted from bulk structural lipids to low-abundance signaling lipids (e.g., eicosanoids, specialized pro-resolving mediators [SPMs], and phosphoinositides).
Extracting these molecules presents a unique analytical challenge. High-abundance lipids (like phosphatidylcholines) dominate mass spectra and cause severe ion suppression [[1]](). Furthermore, low-abundance lipids suffer from poor recovery due to rapid auto-oxidation, irreversible binding to labware, or unfavorable solvent partitioning 2.
This guide provides field-proven, self-validating methodologies and troubleshooting strategies to optimize your extraction workflows.
Extraction Strategy & Workflow Design
Decision tree for extraction workflows based on physicochemical properties of target lipids.
Quantitative Overview of Extraction Strategies
| Target Lipid Class | Typical Abundance | Recommended Extraction | Key Chemical Additive | Average Recovery | Primary Analytical Pitfall |
| Eicosanoids / SPMs | pM - nM | Solid-Phase Extraction (SPE) | 0.005% BHT (Antioxidant) | 85-95% | Auto-oxidation; Ion suppression |
| Phosphoinositides (PIPs) | nM - µM | Two-Step Acidic LLE | 12 M HCl (Protonation) | 70-80% | Adsorption to plasticware/proteins |
| Sphingosine-1-Phosphate | nM | Alkaline LLE or SPE | NaOH (Basification) | 75-85% | Loss into the aqueous phase |
| Endocannabinoids | pM - nM | Liquid-Liquid Extraction (LLE) | PMSF (Enzyme inhibitor) | 80-90% | Rapid enzymatic degradation ex vivo |
Methodology 1: Solid-Phase Extraction (SPE) for Eicosanoids
Causality & Rationale: Eicosanoids are highly labile, low-abundance mediators derived from polyunsaturated fatty acids (PUFAs) 3. Standard liquid-liquid extraction (LLE) co-extracts massive amounts of structural phospholipids, causing severe ESI ion suppression [[2]](). SPE utilizes polymeric sorbents to selectively wash away polar salts and non-polar triglycerides, enriching the moderately polar oxylipins 4.
Eicosanoid biosynthesis pathway highlighting critical intervention points during sample preparation.
Step-by-Step Protocol:
-
Quenching & Lysis : Homogenize tissue in 10% methanol containing 0.005% BHT (butylated hydroxytoluene) and a suite of deuterated internal standards 5. Why? BHT acts as a radical scavenger to prevent ex vivo auto-oxidation. Internal standards added at step zero correct for all downstream physical losses.
-
Protein Precipitation : Add 2 volumes of ice-cold methanol. Incubate at -20°C for 60 minutes, then centrifuge at 14,000 x g for 10 mins 4. Why? Eicosanoids bind non-specifically to proteins; precipitation releases them into the supernatant.
-
SPE Conditioning : Condition a polymeric reversed-phase cartridge (e.g., Strata-X) with 2 mL 100% Methanol, followed by 2 mL MS-grade Water 6.
-
Loading : Dilute the sample supernatant with water until the organic content is <15%. Load onto the SPE cartridge at ~1 mL/min.
-
Washing : Wash with 2 mL 10% Methanol to remove salts, followed by 2 mL Hexane to remove highly non-polar lipids (e.g., triglycerides) [[5]]().
-
Elution & Reconstitution : Elute target eicosanoids with 2 mL Methyl Formate. Evaporate to dryness under a gentle stream of nitrogen gas and reconstitute in 50 µL of LC-MS mobile phase 6.
-
Self-Validating System Check : Spike a known concentration of a non-endogenous synthetic lipid into the final elution solvent after extraction. Comparing the MS area of the pre-extraction deuterated standard to this post-extraction synthetic standard allows you to calculate absolute extraction efficiency versus matrix-induced ion suppression.
Methodology 2: Two-Step Acidic Extraction for Phosphoinositides (PIPs)
Causality & Rationale: PIPs (PI, PIP, PIP2, PIP3) are highly acidic due to multiple phosphate groups. At physiological pH, they carry strong negative charges, causing them to bind tightly to basic cellular proteins and divalent cations (Ca2+, Mg2+), rendering them insoluble in standard organic solvents [[7]](). A two-step extraction first removes bulk neutral lipids, followed by an acidic extraction that protonates the PIP phosphate groups, neutralizing their charge and allowing them to partition into the organic phase [[8]]().
Step-by-Step Protocol:
-
Quenching : Wash cells with cold PBS. Add 1.2 mL of cold 0.5 M Trichloroacetic acid (TCA). Scrape cells, vortex, and incubate on ice for 5 min. Centrifuge and discard the supernatant [[8]](). Why? TCA rapidly denatures lipases and precipitates proteins, locking the rapid turnover of PIPs.
-
Neutral Extraction (Depletion) : Resuspend the pellet in 1 mL Chloroform:Methanol (1:2, v/v). Vortex for 3 mins, centrifuge at 14,000 x g for 3 mins 7. Discard or save the organic supernatant for bulk lipid analysis.Why? This step depletes 80-90% of high-abundance neutral and structural lipids (PC, PE) that cause ion suppression 8.
-
Acidic Extraction (Enrichment) : To the remaining pellet, add 500 µL of Chloroform:Methanol (1:1, v/v) containing 0.25% of 12 M HCl 7. Vortex vigorously. Why? The strong acid protonates the phosphate groups on PIPs, neutralizing their charge.
-
Phase Separation : Add 100 µL of 1 M HCl to induce phase separation. Centrifuge at 14,000 x g for 3 mins 7.
-
Collection : Carefully collect the lower organic phase using a glass syringe. Dry under nitrogen and analyze via Nano-ESI MS/MS [[8]]().
-
Self-Validating System Check : Analyze the initial neutral organic phase (from Step 2) for PIP2/PIP3. If these polyphosphorylated species are detected in the neutral fraction, your initial cell lysis failed to precipitate all binding proteins, or the pH was insufficiently lowered.
Troubleshooting & FAQs
Q1: Why am I seeing massive signal variation and poor recovery of my eicosanoids? A1: This is typically caused by auto-oxidation or delayed addition of internal standards. Eicosanoids are highly labile. You must add deuterated internal standards immediately to the lysis buffer before homogenization to account for physical losses 5. Furthermore, add an antioxidant like BHT (0.005%) to your extraction solvents to prevent free-radical catalyzed oxidation of polyunsaturated fatty acids during the drying steps 3.
Q2: My phosphoinositide (PIP2/PIP3) signals are completely absent, even though my PI signal is strong. What went wrong? A2: PIP2 and PIP3 are lost to the aqueous phase or protein pellet if the pH is not low enough. PI only has one phosphate group and can often be extracted at neutral pH, but PIP2/PIP3 require highly acidic conditions (e.g., using 12M HCl in the extraction solvent) to fully protonate their multiple phosphate groups 8. Additionally, ensure you are using siliconized or low-bind plasticware, as highly charged PIPs irreversibly adsorb to standard polypropylene tubes.
Q3: I am experiencing severe ion suppression in my LC-MS/MS runs for low-abundance lipids. How do I fix this? A3: Ion suppression occurs when high-abundance lipids (like phosphatidylcholines, which ionize extremely well) co-elute and outcompete low-abundance lipids for charge in the ESI source 1. Switch from Liquid-Liquid Extraction (LLE) to Solid-Phase Extraction (SPE). SPE allows you to fractionate the lipidome, washing away the bulk phospholipids and selectively eluting your target low-abundance signaling lipids 2.
Q4: During Liquid-Liquid Extraction (LLE), a thick emulsion formed between the aqueous and organic layers. How do I break it? A4: Emulsions form due to the presence of amphiphilic proteins and complex carbohydrates acting as surfactants 9. To break it, you can either centrifuge the sample at a higher speed (e.g., >10,000 x g) for an extended time, or add a small volume of saturated brine (NaCl). The increased ionic strength "salts out" the aqueous phase, decreasing lipid solubility in water and forcing phase separation.
References
-
[4] Lipidomic Analysis of Dynamic Eicosanoid Responses during the Induction and Resolution of Lyme Arthritis - PMC, nih.gov.4
-
[2] New Frontiers for Mass Spectrometry in Lipidomics, Part II | LCGC International, chromatographyonline.com. 2
-
[9] Analytical Methods in Lipidomics and Their Applications - ACS Publications, acs.org. 9
-
[5] PROVEN SOLUTIONS FOR LIPID ANALYSIS - Cayman Chemical, caymanchem.com.5
-
[3] Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models, ub.edu. 3
-
[6] Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples, diva-portal.org. 6
-
[1] Greater Insight into Lipid Metabolism - Agilent, agilent.com. 1
-
[7] Enrichment and MALDI-TOF MS Analysis of Phosphoinositides in Brain Tissue, acs.org. 7
-
[8] Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry, mdpi.com. 8
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS) [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling, Troubleshooting, and Stability of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience unexplained variability in their lipidomics data or signal transduction assays. Often, the culprit is the silent degradation of their diacylglycerol (DAG) standards.
1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is a highly specialized, isotopically labeled 1,2-DAG. It features a linoleoyl chain (18:2) at the sn-1 position, an oleoyl chain (18:1) at the sn-2 position, and a deuterated glycerol backbone. To maintain the scientific integrity of your experiments, you must actively protect this molecule against its three primary enemies: Acyl Migration , Lipid Peroxidation , and Hydrolysis .
Part 1: Troubleshooting & FAQs
Section 1: Acyl Migration (Isomerization)
Q: Why does my 1,2-DAG standard lose its biological activity over time, even when stored in a freezer? A: You are likely observing acyl migration. 1,2-DAGs are natural intermediates in glyceride biosynthesis and act as critical second messengers (e.g., activating Protein Kinase C). However, they are thermodynamically unstable. The acyl group at the secondary hydroxyl (sn-2 position) spontaneously migrates to the sterically less hindered and thermodynamically more stable primary hydroxyl (sn-3 position), forming a 1,3-DAG[1]. Because 1,3-DAGs are biologically inactive in most signaling pathways, this isomerization will artificially suppress your assay's response[2].
Q: What triggers this migration, and how can I prevent it? A: Acyl migration is driven by thermal energy and catalyzed by protic solvents (like methanol or water), extreme pH, and the acidic silanol groups found on standard chromatography silica[1].
-
Causality: The activation energy barrier for the cyclic orthoester intermediate required for migration is significantly lowered by proton donors/acceptors.
-
Prevention: Always store the lipid in a non-polar, aprotic solvent (e.g., anhydrous chloroform or hexane) at -20°C or lower[2]. Never leave the lipid at room temperature longer than necessary.
Section 2: Lipid Peroxidation (Oxidative Degradation)
Q: My mass spectrometry data shows unexpected +16 Da and +32 Da mass shifts. What happened? A: Your lipid has oxidized. The linoleoyl (18:2) chain at the sn-1 position contains a bis-allylic methylene group (the carbon situated between the two double bonds). The hydrogen atoms on this carbon have an unusually low bond dissociation energy.
-
Causality: Exposure to oxygen, light, or trace transition metals initiates the abstraction of these bis-allylic hydrogens, triggering a free-radical chain reaction that forms lipid hydroperoxides (+32 Da) and eventually degrades the chain into truncated aldehydes.
-
Prevention: Always purge storage vials with an inert gas (Argon or Nitrogen) to displace oxygen, and use amber glass vials to block UV light.
Section 3: Hydrolysis and Isotope Stability
Q: Is the deuterium label (d5) on the glycerol backbone at risk of exchanging with hydrogen? A: Under standard physiological or storage conditions, carbon-bound deuterium (C-D) is highly stable and will not undergo H/D exchange. However, the ester bonds linking the fatty acids to the glycerol backbone are highly susceptible to moisture-induced hydrolysis, especially under basic or acidic conditions. If the ester bonds cleave, you will generate free fatty acids and monoacylglycerols, ruining your standard's quantitative value.
Part 2: Quantitative Data & Visualization
To understand the urgency of proper storage, review the kinetic data below regarding the half-life of 1,2-DAGs before they isomerize into 1,3-DAGs[3].
Table 1: Quantitative Impact of Storage Conditions on 1,2-DAG Stability
| Parameter | Condition | Effect on Acyl Migration Rate / Half-Life |
| Temperature | -20°C to -80°C | Highly stable (Half-life > 12 months) |
| Temperature | 25°C (Room Temp) | Moderate migration (Half-life ~3,425 hours) |
| Temperature | 80°C (Heating) | Rapid migration (Half-life ~15.8 hours) |
| Solvent | Chloroform / Hexane | Minimal migration (Aprotic environment) |
| Solvent | Methanol / Ethanol | Accelerated migration (Protic environment) |
| Matrix | Standard Silica Gel | Highly catalytic (Rapid conversion to 1,3-DAG) |
| Matrix | Boric Acid-Impregnated Silica | Migration suppressed during purification |
Degradation Pathways & Prevention Workflow
Degradation pathways of 1,2-DAG and targeted prevention strategies.
Part 3: Self-Validating Experimental Protocols
If your 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 has degraded and requires purification, standard silica gel chromatography will destroy it by catalyzing acyl migration[1]. You must use boric acid-impregnated silica. Boric acid masks the catalytic silanol sites on the silica gel, drastically raising the activation energy required for the acyl group to migrate[4].
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel for Purification
-
Dissolution: Dissolve 4.0 g of boric acid in 100 mL of high-purity methanol[4].
-
Slurry Formation: Add 55.0 g of standard chromatography silica gel to the methanol solution. Swirl gently for 5 minutes to ensure uniform coating of the silica particles[4].
-
Solvent Removal: Transfer the slurry to a round-bottom flask and evaporate the methanol using a rotary evaporator under reduced pressure until the powder is visually dry.
-
Activation: Transfer the impregnated silica gel to a vacuum oven and dry at 40°C for 6 hours to remove residual moisture[4].
-
Self-Validation Checkpoint: Before loading your expensive d5-labeled standard, run a blank TLC plate coated with your impregnated silica using a cheap, non-deuterated 1,2-DAG standard. Develop the plate and visualize it. If you see a secondary upper band (indicating 1,3-DAG formation), your silica is still too acidic or wet; repeat the activation step.
Protocol 2: Anhydrous, Inert Storage Workflow
-
Solvent Selection: Dissolve the lipid in anhydrous, ethanol-free chloroform (ensure it is amylene-stabilized, as ethanol is a protic solvent that catalyzes migration)[2].
-
Aliquot Transfer: Transfer working volumes into amber glass vials. Avoid plastic microcentrifuge tubes, as plasticizers can leach into chloroform, and plastics are permeable to oxygen.
-
Inert Gas Purging: Insert a gentle stream of high-purity Argon gas directly into the vial headspace for 15–20 seconds. Argon is heavier than air and will effectively blanket the solvent, displacing oxygen.
-
Sealing: Immediately cap the vial with a PTFE-lined screw cap.
-
Storage: Store immediately at -20°C or -80°C[2].
-
Self-Validation Checkpoint: Upon retrieving the vial from the freezer, mark the meniscus of the solvent before opening. If the volume has decreased since the last use, the PTFE seal is compromised. A compromised seal means moisture and oxygen have entered, and the standard should be analyzed via MS or TLC before use in critical assays.
References
-
18:1 DG 800811 1-2-dioleoyl-sn-glycerol. Avanti Polar Lipids.[Link]
-
Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. Scite.ai.[Link]
-
Synthesis of Enantiostructured Triacylglycerols Possessing a Saturated Fatty Acid, a Polyunsaturated Fatty Acid and an Active Drug Intended as Novel Prodrugs. MDPI.[Link]
Sources
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Diacylglycerols
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive understanding of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of diacylglycerols (DAGs). My goal is to equip you with the knowledge and practical tools to anticipate, identify, and mitigate these effects, ensuring the accuracy and reliability of your quantitative data.
Understanding the Challenge: What Are Matrix Effects?
In the world of LC-MS, the "matrix" refers to all the components in your sample other than the analyte of interest. When analyzing DAGs from complex biological samples like plasma, serum, or tissue homogenates, these co-eluting matrix components can significantly interfere with the ionization of your target DAG molecules in the mass spectrometer's source.[1] This interference, known as the matrix effect, can manifest in two ways:
-
Ion Suppression: This is the more common scenario, where the presence of matrix components reduces the ionization efficiency of the analyte. This leads to a decreased signal intensity and can result in underestimation of the analyte's concentration.[2][3]
-
Ion Enhancement: Less frequently, certain matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal and an overestimation of its concentration.[2][3][4]
For DAG analysis, the primary culprits behind matrix effects are often highly abundant phospholipids.[5][6][7] These molecules can co-extract with DAGs and, due to their high concentrations, compete for ionization in the ESI source, leading to significant ion suppression.[5]
Why Is This Critical for Diacylglycerol Analysis?
Troubleshooting Guide: Identifying and Quantifying Matrix Effects
Before you can address matrix effects, you must first determine if they are impacting your analysis. Here are two widely accepted methods for their assessment.
The Post-Extraction Addition Method
This is a quantitative approach to evaluate the magnitude of matrix effects.[2][4][8]
Experimental Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike your DAG standards at a known concentration (e.g., low, medium, and high QC levels) into the final mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample (one that does not contain the analyte) using your established protocol. After the final evaporation step, spike the dried extract with the same concentrations of DAG standards as in Set A before reconstituting.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the DAG standards before extraction and process it through your entire sample preparation workflow. This set is used to determine recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.[2]
-
An MF > 1 indicates ion enhancement.[2]
-
Ideally, the absolute MF should be between 0.75 and 1.25.[2]
-
The Post-Column Infusion Method
This method provides a qualitative assessment of matrix effects across the entire chromatographic run.[4][8]
Experimental Workflow:
A standard solution of your DAG analyte is continuously infused into the MS source post-column. Simultaneously, an extracted blank matrix sample is injected onto the LC column. Any fluctuation (dip or rise) in the baseline signal of the infused analyte indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[4]
dot graph TD{ subgraph "Post-Column Infusion Setup" A[Syringe Pump with Analyte Standard] --> B{Tee Mixer}; C[LC Column Eluent] --> B; B --> D[Mass Spectrometer]; end subgraph "Observation" E[Injection of Blank Matrix Extract] --> C; D -- Generates --> F[Signal Trace]; G{Suppression/Enhancement Zones} F -- Reveals --> G; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style F fill:#E8F0FE,stroke:#4285F4,fontcolor:#202124 style G fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF } caption: "Post-column infusion workflow."
Mitigation Strategies: A Multi-Pronged Approach
Once you've identified a matrix effect, the next step is to eliminate or minimize it. A combination of strategies is often the most effective approach.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
The most robust way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) for each analyte.[9]
-
Principle of Operation: A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C).[9][] It is chemically identical to the analyte and will therefore co-elute and experience the same degree of ion suppression or enhancement.[11] Because you are measuring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate quantification.[11]
-
Expert Insight: While SIL-IS are considered the gold standard, it's important to be aware of potential pitfalls.[9] In rare cases, especially with deuterium-labeled standards, a slight chromatographic shift can occur (the "isotope effect"), causing the SIL-IS to not perfectly co-elute with the native analyte. This can lead to differential matrix effects and compromise accuracy. Therefore, it's crucial to verify the co-elution during method development.
Pre-emptive Strike: Advanced Sample Preparation
Reducing the amount of interfering matrix components before the sample ever reaches the LC-MS system is a highly effective strategy.[11]
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids. For DAG analysis, methods like the Bligh-Dyer or Folch extraction are commonly used to separate lipids from other cellular components.[6][12][13][14]
-
A Novel LLE Approach: A recent development for specifically targeting phospholipids involves a fluorous biphasic LLE.[6][12][13] In this method, a fluorous solvent is used to selectively extract phospholipids, which have been complexed with a lanthanum salt, leaving the DAGs behind in the non-fluorous phase.[6][12][13] This technique has been shown to remove over 99.9% of phospholipids, effectively eliminating the matrix effect from this major source.[6][12][13]
Solid-Phase Extraction (SPE)
SPE is a powerful technique for cleaning up complex samples by separating the analytes from matrix components based on their physical and chemical properties.[15]
-
Targeted Phospholipid Removal: There are specialized SPE sorbents designed specifically to remove phospholipids.[5][16] These often use a mixed-mode mechanism (e.g., reversed-phase and ion-exchange) to retain phospholipids while allowing the less polar DAGs to pass through.
-
Fractionation of Lipid Classes: It's also possible to use SPE to fractionate different lipid classes. For example, a protocol using a metal-oxide-coated silica column can separate neutral lipids (including DAGs) from phospholipids and other lipid classes.[17]
-
Conditioning: Wet the SPE sorbent with an organic solvent (e.g., methanol).
-
Equilibration: Flush the sorbent with an aqueous solution to prepare it for the sample.
-
Loading: Load the sample extract onto the SPE cartridge.
-
Washing: Use a specific wash solvent to elute the analytes of interest (DAGs) while the interfering phospholipids remain bound to the sorbent.
-
Elution (of interferences): In some protocols, a different solvent might be used to elute the retained phospholipids for separate analysis or disposal.
Optimizing the Separation: Chromatographic Strategies
Improving the chromatographic separation between your DAGs and co-eluting matrix components can significantly reduce matrix effects.[11]
-
Gradient Optimization: Adjusting the mobile phase gradient can help to resolve the analytes from the bulk of the matrix interferences.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C30, HILIC) to alter the selectivity of the separation.
-
Diversion Valve: Use a divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering the mass spectrometer.
dot graph LR { rankdir=TB; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9];
} caption: "Decision tree for mitigating matrix effects."
Frequently Asked Questions (FAQs)
Q1: I see significant ion suppression, but I don't have a stable isotope-labeled internal standard for my specific DAG. What should I do?
While a matched SIL-IS is ideal, if one is not available, your next best option is to focus heavily on sample cleanup. Implement a robust phospholipid removal strategy, such as a specialized SPE product or the fluorous biphasic LLE method.[5][6][12][13] Additionally, optimize your chromatography to achieve the best possible separation of your DAG from the interfering matrix components.[11]
Q2: Can I use a structural analog as an internal standard?
A structural analog can be used, but with caution. It may not co-elute perfectly with your analyte and may experience a different degree of matrix effect. If you use an analog, it is imperative that you thoroughly validate its performance by assessing the matrix factor across multiple lots of your biological matrix to ensure it behaves similarly to your analyte.
Q3: My matrix effect seems to vary between different batches of plasma. Why is this happening and how can I control it?
This is a common and challenging issue. The composition of a biological matrix can vary significantly from one individual or lot to another. This variability underscores the importance of using a SIL-IS, as it will compensate for these lot-to-lot differences. If you are not using a SIL-IS, you may need to evaluate the matrix effect for each new batch of matrix you use for your calibration standards and quality controls.
Q4: I've performed a phospholipid removal SPE, but I still see some ion suppression. What are the other potential sources?
While phospholipids are a major contributor, other endogenous molecules like salts, other lipid classes, and metabolites can also cause ion suppression.[3][18] Additionally, exogenous contaminants such as plasticizers from collection tubes or solvents can be a source.[3][18] This is where post-column infusion can be very helpful to identify exactly where in the chromatogram the suppression is occurring, which can provide clues to the identity of the interfering components.
Q5: How does the choice of ionization source (e.g., ESI vs. APCI) affect matrix effects?
Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because the ionization process occurs in the liquid phase where competition for charge and surface access on the spray droplet is high.[1] APCI, which involves gas-phase ionization, can sometimes be less affected by non-volatile matrix components. If your DAGs are amenable to APCI, it may be worth exploring as a strategy to reduce matrix effects.
Data Summary: Impact of Sample Preparation on Matrix Effects
The following table summarizes hypothetical data illustrating the effectiveness of different sample preparation techniques on reducing ion suppression for a target diacylglycerol.
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation Only | 35,000 | 0.35 | 65% |
| LLE (Bligh-Dyer) | 60,000 | 0.60 | 40% |
| SPE (Phospholipid Removal) | 85,000 | 0.85 | 15% |
| Fluorous Biphasic LLE | 98,000 | 0.98 | 2% |
| Neat Standard (Reference) | 100,000 | 1.00 | 0% |
This data is for illustrative purposes only.
References
-
Zhang, Y., et al. (2010). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 42(11), 1514–1521. Available at: [Link]
-
Nishijo, N., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 14898–14904. Available at: [Link]
-
PubMed. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Available at: [Link]
-
Murphy, R. C., et al. (2007). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(9), 1649–1657. Available at: [Link]
-
Blachnio-Zabielska, A. U., et al. (2016). HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle. Methods in Molecular Biology, 1376, 13-26. Available at: [Link]
-
Xing, J., et al. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(11), 1497-1509. Available at: [Link]
-
Chromatography Online. (2019). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
Waters Corporation. Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation. Available at: [Link]
-
Mondal, R., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of Analytical & Bioanalytical Techniques, 8(6). Available at: [Link]
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
-
Pérez-Palacios, T., et al. (2018). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Methods in Molecular Biology, 1731, 1-10. Available at: [Link]
-
Tfaili, S., et al. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry, 408(7), 1891-1903. Available at: [Link]
-
Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Available at: [Link]
-
Agilent Technologies. (2010). Strategies for reducing phospholipid-based matrix effects in LC-ESI-MS bioanalysis. Available at: [Link]
-
ACS Publications. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Available at: [Link]
-
LCGC. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
-
ACS Publications. (2023). A Procedure for Solid-Phase Extractions Using Metal-Oxide-Coated Silica Column in Lipidomics. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
Dyachenko, Y., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 23(23), 15285. Available at: [Link]
-
LCGC International. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available at: [Link]
-
Han, X., & Gross, R. W. (2005). Accurate quantification of lipid species by electrospray ionization mass spectrometry - Meet a key challenge in lipidomics. Mass Spectrometry Reviews, 24(3), 367-412. Available at: [Link]
-
ResearchGate. (2019). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Available at: [Link]
-
Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1173-1178. Available at: [Link]
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Available at: [Link]
-
Li, W., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry, 26(10), 1743-1750. Available at: [Link]
-
ResearchGate. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction | Request PDF. Available at: [Link]
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Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. Available at: [Link]
-
Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Available at: [Link]
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FDA. A Standard Test Method for Lipid Quantitation in Liposomal Formulations. Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
News-Medical.Net. (2023). Improving sample preparation for LC-MS/MS analysis. Available at: [Link]
-
Imre, M., et al. (2023). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Molecules, 28(15), 5772. Available at: [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available at: [Link]
-
Reddit. (2022). LC-MS method validation resources. Available at: [Link]
-
Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1165-1174. Available at: [Link]
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Overcoming solubility problems with 1-Linoleoyl-2-oleoyl-rac-glycerol-d5
Welcome to the Technical Support Center for 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 . As a highly lipophilic, stable isotope-labeled diacylglycerol (DAG), this molecule is an indispensable internal standard for lipidomics and a critical substrate for in vitro enzyme assays. However, its physical chemistry presents significant handling challenges.
This guide is engineered to help researchers troubleshoot solubility issues, understand the mechanistic causality behind lipid behavior, and implement self-validating experimental protocols.
Part 1: Fundamental Chemical Properties & Storage (FAQs)
Q1: Why does 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 precipitate immediately when added to my physiological assay buffer? A1: The insolubility is driven by the hydrophobic effect. This molecule consists of a glycerol backbone esterified to two long-chain unsaturated fatty acids (linoleoyl [18:2] and oleoyl [18:1]). Unlike phospholipids, it lacks a bulky, charged phosphate headgroup. When introduced to an aqueous environment, the thermodynamic penalty of forming a water cavity around these hydrophobic tails forces the lipid to rapidly aggregate and phase-separate to minimize water contact. It cannot be dissolved in water without a carrier system[1].
Q2: How should I store the neat standard to prevent degradation? A2: Store the standard at -20°C in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen)[2]. Causality: The multiple double bonds in the linoleoyl and oleoyl acyl chains are highly susceptible to lipid peroxidation. Exposure to atmospheric oxygen generates lipid peroxides, which will alter the mass-to-charge (m/z) ratio, destroying its utility as a precise mass spectrometry internal standard.
Q3: Which solvents are optimal for creating my primary stock solutions? A3: Refer to the solubility matrix below. Always use glass laboratory ware, as lipophilic DAGs will readily adsorb to the hydrophobic surfaces of standard polypropylene tubes, leading to severe concentration losses.
Quantitative & Qualitative Solubility Matrix
| Solvent | Solubility Profile | Application Context & Causality |
| Chloroform (CHCl₃) | Highly Soluble | Optimal for Storage: Non-polar nature perfectly solvates the acyl chains. Use for primary stocks[2]. |
| Dichloromethane (CH₂Cl₂) | Highly Soluble | Optimal for Extraction: Replaces CHCl₃ in modified Bligh-Dyer protocols to reduce toxicity while maintaining high lipid recovery[3]. |
| Isopropanol (IPA) | Soluble | Optimal for LC-MS/MS: Acts as a bridge solvent. Prevents lipid aggregation in the autosampler and is compatible with reverse-phase mobile phases. |
| DMSO | Moderately Soluble | Cell Culture Spiking: Soluble at high concentrations, but rapidly precipitates upon aqueous dilution. Requires immediate, vigorous vortexing[2]. |
| Aqueous Buffers | Insoluble | Assay Buffer: Requires carrier proteins (BSA) or non-ionic detergents to overcome the thermodynamic barrier of hydration[1]. |
Part 2: Troubleshooting Guide - LC-MS/MS Lipidomics Workflows
Issue: High variability in internal standard (IS) recovery and inconsistent peak areas across technical replicates. Root Cause: Adding the highly hydrophobic DAG-d5 directly to an aqueous biological sample (like plasma or cell lysate) causes immediate localized precipitation. The standard fails to equilibrate with endogenous lipids, defeating the purpose of an internal standard[4].
Protocol: Internal Standard Integration for High-Recovery Lipidomics Causality: The IS must be introduced within an organic phase during the extraction process. This ensures the DAG-d5 remains fully solvated and mixes homogeneously with endogenous lipids the moment they are liberated from cellular membranes[3].
-
Matrix Preparation: Aliquot the biological sample (e.g., cell lysate) into a clean glass tube.
-
Organic Phase Addition (The Spiking Step): Add the extraction solvent (e.g., CH₂Cl₂/MeOH) that has been pre-spiked with a known concentration of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5[3].
-
Phase Separation: Add water to induce a biphasic partition. Vortex vigorously for 60 seconds to maximize surface area contact between phases, then centrifuge at 1000 × g for 5 minutes[3].
-
Recovery & Drying: Carefully extract the lower organic phase (containing the neutral lipids and DAGs) using a glass syringe. Dry completely under a gentle stream of N₂ gas.
-
Reconstitution: Reconstitute the dried lipid film in Isopropanol (IPA) or your initial LC mobile phase.
-
Self-Validation Checkpoint: Inject the reconstituted sample into the LC-MS/MS. Monitor the d5-DAG transition. The Relative Standard Deviation (RSD) of the IS peak area across all technical replicates must be <15% . An RSD >15% indicates inconsistent phase extraction, lipid adsorption to plasticware, or autosampler precipitation.
Part 3: Troubleshooting Guide - In Vitro Enzyme Assays
Issue: The DAG standard forms visible, cloudy suspensions in aqueous kinase buffers, leading to high variance in Protein Kinase C (PKC) or DAG Kinase activity assays. Root Cause: Interfacial enzymes require DAG to be presented within a biomimetic membrane interface. Injecting DAG dissolved in DMSO into water creates amorphous aggregates that enzymes cannot efficiently access.
Protocol: Preparation of DAG-d5 Mixed Micelles Causality: Co-drying the lipid with a non-ionic detergent like Triton X-100 or octyl-β-D-glucoside ensures that upon hydration, the DAG is uniformly intercalated into the micelle structure. Research demonstrates that Triton X-100 provides the optimal exchange dynamics for DAGs in enzyme assays, preventing the DAG from becoming "trapped" and inaccessible[1].
Workflow for preparing DAG-d5 mixed micelles for aqueous enzyme assays.
-
Co-Solubilization: In a glass vial, combine 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 and Triton X-100 in Chloroform. Causality: Chloroform ensures both the highly lipophilic DAG and the amphiphilic detergent are completely monomeric and perfectly mixed.
-
Solvent Evaporation: Dry the mixture under a gentle stream of Nitrogen (N₂) gas to form a thin lipid-detergent film. Validation Checkpoint: The film should appear as a uniform, translucent coating on the bottom of the vial. No liquid droplets should remain.
-
Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 1 hour. Causality: Removes trace chloroform which will rapidly denature sensitive enzymes in downstream assays.
-
Hydration: Add the desired volume of aqueous assay buffer (e.g., 100 mM imidazole HCl, pH 6.6, with appropriate co-factors)[5].
-
Vortexing & Sonication: Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes at room temperature. Causality: Mechanical energy overcomes the activation energy required to swell the lipid film and spontaneously form mixed micelles.
-
Self-Validation (Optical Check): Hold the vial to the light. The solution must be completely optically clear . Troubleshooting: If the solution is cloudy or opalescent, the micelles are too large or amorphous aggregates remain. You must either increase the detergent-to-lipid molar ratio or extend the sonication time.
References
-
Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? | Source: nih.gov | URL: 4
-
Title: Quantitative Analysis of Cellular Diacylglycerol Content | Source: nih.gov | URL: 5
-
Title: 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1 | Chemical-Suppliers | Source: chemical-suppliers.eu | URL: 2
-
Title: Diacylglycerol Partitioning and Mixing in Detergent Micelles: Relevance to Enzyme Kinetics | Source: nih.gov | URL: 1
-
Title: Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry | Source: nih.gov | URL: 3
Sources
- 1. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Linearity and calibration issues with 1-Linoleoyl-2-oleoyl-rac-glycerol-d5
Welcome to the Lipidomics Technical Support Center . This knowledge base is designed for researchers, analytical scientists, and drug development professionals utilizing 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 (DAG 18:2/18:1-d5) as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Diacylglycerols (DAGs) are notoriously challenging analytes. They suffer from chemical instability, poor ionization efficiency, and severe matrix effects. This guide addresses the root causes of calibration non-linearity and provides self-validating protocols to ensure robust quantification.
Section 1: Troubleshooting FAQs & Diagnostic Guide
Q1: Why is my calibration curve for DAG 18:2/18:1-d5 non-linear at the low concentration range (the "hockey-stick" effect)? Causality: This is a classic symptom of non-specific adsorption. DAGs are highly hydrophobic lipids. At low concentrations (typically <10 ng/mL), a significant percentage of the DAG 18:2/18:1-d5 molecules adsorb to the hydrophobic surfaces of polypropylene microcentrifuge tubes or untreated glass vials. This disproportionately reduces the signal at the lower end of the curve, breaking linearity. Solution: Modify the sample diluent to disrupt hydrophobic interactions. Introduce a carrier protein (e.g., 0.1% essentially fatty acid-free BSA) or ensure the final reconstitution solvent contains at least 50% isopropanol or chloroform. Always use silanized glass inserts for autosampler vials.
Q2: I observe a split chromatographic peak, or a secondary peak growing over time in my standard solutions. What is happening? Causality: You are observing acyl chain migration . 1,2-DAGs are thermodynamically unstable. The hydroxyl group at the sn-3 position nucleophilically attacks the ester bond at the sn-2 position, forming a cyclic intermediate that resolves into the thermodynamically favored 1,3-DAG isomer[1]. This isomerization is catalyzed by protic solvents (like methanol), heat, and pH fluctuations[2]. Because reversed-phase LC separates 1,2-DAG from 1,3-DAG, the signal for your targeted 1,2-DAG-d5 drops over time, destroying calibration accuracy. Solution: Store all DAG stock solutions in aprotic solvents (e.g., chloroform or hexane) at -80°C. Keep autosampler temperatures at 4°C and minimize the time samples spend in protic mobile phases prior to injection[1].
Q3: My internal standard signal fluctuates wildly between runs, causing erratic area ratios and poor R2 values. Why? Causality: This is caused by adduct competition . DAGs lack a highly ionizable polar headgroup and do not easily form [M+H]+ ions. Instead, they rely on coordinating with cations in the electrospray ionization (ESI) source to form adducts like [M+NH4]+ or [M+Na]+ [3][4]. If the background sodium concentration in your biological matrix or mobile phase varies, the ratio of [M+NH4]+ to [M+Na]+ fluctuates[5][6]. This splits the ion current unpredictably, leading to non-linear responses. Solution: Overwhelm the ESI source with a volatile buffer. Adding 10 mM ammonium acetate or ammonium formate to the mobile phase forces >95% of the DAG molecules to form the stable [M+NH4]+ adduct, stabilizing the signal[3][5].
Q4: The calibration curve is perfectly linear in neat solvent but becomes non-linear when spiked into biological matrices (e.g., plasma). How do I fix this? Causality: This is driven by matrix-induced ion suppression combined with the deuterium isotope effect . In reversed-phase LC, deuterated standards (d5) are slightly more polar than their endogenous (d0) counterparts and elute slightly earlier[7]. Because they do not perfectly co-elute, the d5 standard and the d0 analyte experience different localized concentrations of co-eluting matrix components (like glycerophosphocholines), leading to differential ion suppression[3][8]. Solution: Flatten the LC gradient during the DAG elution window to force closer co-elution. Alternatively, implement a fluorous biphasic extraction or solid-phase extraction (SPE) to remove highly suppressive phospholipids prior to injection[3][8].
Section 2: Mechanistic Workflows (Graphviz Visualizations)
Caption: Logical flow of acyl chain migration leading to calibration failure.
Caption: Control of ESI adduct formation to ensure quantitative linearity.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Preparation of DAG 18:2/18:1-d5 Standards to Prevent Acyl Migration
Objective: Formulate calibration standards that maintain >98% isomeric purity of the 1,2-DAG conformation.
-
Stock Reconstitution: Dissolve the lyophilized 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 powder in 100% anhydrous chloroform to a concentration of 1 mg/mL. Causality: Chloroform is an aprotic solvent that prevents the proton-exchange necessary for acyl migration.
-
Aliquotting: Divide the stock into 10 µL aliquots in amber glass vials. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas. Store at -80°C.
-
Working Solutions: Immediately prior to analysis, reconstitute one aliquot in Isopropanol/Acetonitrile (1:1, v/v). Do not use methanol.
-
Self-Validation Check: Inject the working solution immediately (T=0) and again after 12 hours in the autosampler (T=12). Monitor the secondary peak (1,3-DAG isomer) eluting slightly after the main 1,2-DAG peak. Validation criteria: The 1,3-DAG peak area must remain <5% of the total DAG area at T=12. If it exceeds 5%, your reconstitution solvent is contaminated with water or protic impurities.
Protocol 2: LC-MS/MS Mobile Phase Optimization for Stable Adduct Formation
Objective: Force exclusive formation of the [M+NH4]+ adduct to ensure linear MS response.
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate in Water/Acetonitrile (40:60, v/v).
-
Mobile Phase B (Organic): Prepare 10 mM Ammonium Acetate in Isopropanol/Acetonitrile (90:10, v/v). Causality: The high concentration of ammonium ions outcompetes ambient sodium for coordination with the DAG ester carbonyls[3].
-
Source Parameter Tuning: Set the Declustering Potential (DP) or Fragmentor voltage to a moderate level (e.g., 40-60 V). Causality: Excessive DP will cause in-source fragmentation, stripping the NH3 and H2O from the adduct before it reaches the first quadrupole[7].
-
Self-Validation Check: Set up two MRM transitions for the internal standard: one for the [M+NH4]+ precursor and one for the [M+Na]+ precursor. Inject a mid-level calibration standard. Validation criteria: The peak area ratio of the Sodium-adduct to the Ammonium-adduct must be < 0.05. If it is higher, flush the LC system to remove residual alkali metals.
Section 4: Quantitative Data & Parameters
Table 1: Troubleshooting Matrix for DAG 18:2/18:1-d5 Linearity
| Observed Issue | Primary Causality | Quantitative Metric | Corrective Action |
| Low-End Non-Linearity | Adsorption to surfaces | Accuracy at LLOQ < 70% | Add 0.1% BSA or use silanized glass inserts. |
| Split IS Peak | Acyl chain migration (1,2 to 1,3) | 1,3-DAG peak area > 5% | Switch to aprotic solvents; keep autosampler at 4°C. |
| Erratic IS Area | Adduct competition ( NH4+ vs Na+ ) | IS Area %RSD > 15% | Add 10 mM Ammonium Acetate to mobile phases. |
| Matrix Divergence | Isotope effect & ion suppression | Matrix Factor < 0.8 | Flatten LC gradient; utilize fluorous biphasic extraction. |
Table 2: Optimized MRM Transitions for DAG 18:2/18:1-d5 (Positive ESI)
| Analyte | Precursor Ion ( [M+NH4]+ ) | Product Ion | Collision Energy (CE) | Fragment Origin |
| DAG 18:2/18:1 (d0) | m/z 636.6 | m/z 337.3 | 25 V | Loss of
NH3
|
| DAG 18:2/18:1-d5 (IS) | m/z 641.6 | m/z 342.3 | 25 V | Loss of
NH3
|
(Note: Product ions for DAGs typically represent the diacylglycerol backbone after the neutral loss of ammonia and one fatty acyl chain[4][7].)
References
- Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. nih.gov (PMC).
- Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. nih.gov (PMC).
- Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ResearchGate.
- Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ACS Publications.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. lcms.cz.
- Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. ResearchGate.
- Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science.
- The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
1-Linoleoyl-2-oleoyl-rac-glycerol-d5 vs. Alternative Lipid Internal Standards: A Comprehensive Guide for Quantitative Lipidomics
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Introduction: The Analytical Challenge of Diacylglycerols (DAGs)
Diacylglycerols (DAGs) are critical lipid intermediates and secondary messengers. Upon cleavage of PIP2 by Phospholipase C, membrane-bound DAG recruits and activates Protein Kinase C (PKC), initiating cascades vital for cellular proliferation, apoptosis, and disease pathogenesis.
Fig 1. The mechanistic role of Diacylglycerol (DAG) as a critical secondary messenger.
Despite their biological significance, DAGs are notoriously difficult to quantify. They are present in very low abundance in biological samples and, as neutral lipids, exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS)[1]. Furthermore, their mass-to-charge (m/z) ratios often overlap with other highly abundant lipid classes, leading to severe ion suppression and complex spectral interference[1]. To achieve accurate absolute quantification, the selection of an appropriate internal standard (IS) is the most critical experimental decision a lipidomics researcher must make[2].
The Physics of Internal Standards: Deuterated vs. Odd-Chain
When comparing 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 (a stable isotope-labeled standard) against odd-chain DAGs (such as 17:0/17:0 DAG or 1,3-di15:0 DAG), we must examine the causality of analytical variance.
-
Co-Elution and Matrix Effects: ESI-MS is highly susceptible to matrix effects, where co-eluting compounds (like endogenous phospholipids) suppress the ionization of the target analyte. Odd-chain DAGs, while useful because they are largely absent in mammalian systems, have different carbon chain lengths than the target analytes. In reversed-phase liquid chromatography (RPLC), this structural difference causes a retention time shift. Consequently, the odd-chain standard and the endogenous DAG elute into the mass spectrometer at different times, exposing them to different matrix environments[3]. In contrast, stable isotope-labeled standards like 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 possess nearly identical physicochemical properties to their endogenous counterparts[3]. They co-elute perfectly, ensuring that any ion suppression experienced by the analyte is proportionally experienced by the standard, thereby perfectly correcting for the matrix effect[3].
-
The +5 Da Mass Shift: The choice of a "d5" (five deuterium atoms) label is highly intentional. Natural lipids contain a significant proportion of Carbon-13 isotopes, creating a natural M+2 and M+3 isotopic envelope. If a d2 or d3 standard were used, the heavy isotopes of the highly abundant endogenous lipid could bleed into the internal standard's mass channel, artificially deflating the calculated concentration. The +5 Da shift places the standard safely outside this natural isotopic envelope, guaranteeing signal purity.
-
Extraction Efficiency: Because the d5-labeled standard shares the exact hydrophobicity and structural conformation as the target lipid, it behaves identically during liquid-liquid extraction[4]. Odd-chain standards may exhibit subtle differences in partitioning, leading to minor but cumulative quantitative errors[3].
Quantitative Performance Comparison
| Performance Metric | 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 (SIL) | Odd-Chain DAGs (e.g., 17:0/17:0) | Non-Deuterated Analogs |
| Accuracy & Precision | High (Identical physicochemical properties) | Moderate (Differences in extraction/ionization) | Low (High risk of endogenous overlap) |
| Matrix Effect Correction | Superior (Perfect co-elution with analyte) | Good (Elutes at different retention time) | Poor (Cannot differentiate from native) |
| Retention Time Shift | None (Co-elutes with endogenous 18:2/18:1) | Significant (Shifts due to chain length) | None (But useless for quantification) |
| Isotopic Overlap Risk | Low (+5 Da mass shift avoids M+2/M+3) | Low (Distinct m/z) | Extreme (Identical m/z) |
| Linear Dynamic Range | Excellent across physiological concentrations | Good , but deviates at extremes | N/A |
Validated Experimental Protocol: Self-Validating DAG Quantification
To establish a trustworthy, self-validating system, the analytical workflow must account for both extraction losses and matrix interference. The following protocol utilizes 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 in conjunction with a specialized fluorous biphasic extraction to actively eliminate phospholipid matrix effects[5].
Fig 2. Workflow for absolute DAG quantification using d5-internal standards and LC-MS/MS.
Step-by-Step Methodology:
-
Pre-Extraction Spiking (The Golden Rule): Transfer an accurate volume of the biological homogenate (e.g., plasma or tissue lysate) into a glass culture tube. Immediately spike a known concentration of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 into the sample before any solvents are added[1]. This ensures the IS accounts for all subsequent physical losses and chemical degradation.
-
Primary Lipid Extraction: Perform a modified Bligh-Dyer extraction. Add a 2:1 (v/v) mixture of chloroform:methanol to precipitate proteins and partition the total lipids into the organic phase[3].
-
Fluorous Biphasic Matrix Depletion (Self-Validation Step): To eliminate the matrix effect caused by endogenous phospholipids (which heavily suppress DAG ionization), subject the lipid extract to fluorous biphasic extraction. Add acetonitrile and a fluorous metal salt (e.g., La(III)-modified PFPA in tetradecafluorohexane). Endogenous phosphatidylcholines (PCs) are selectively removed into the fluorous phase, while the spiked d5-DAG and endogenous DAGs remain safely in the non-fluorous phase[5].
-
LC-MS/MS Acquisition: Reconstitute the dried non-fluorous extract. Inject the sample into an LC-MS/MS system operating in positive ESI mode. Because DAGs are neutral, promote the formation of ammonium adducts ([M+NH4]+) by introducing an ammonium acetate buffer post-column or in the mobile phase[6]. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the endogenous DAG and the d5-IS.
-
Data Processing & Quality Control: Calculate the peak area ratio of the endogenous analyte to the d5-IS. Validate the run by analyzing blank extracts (parallel extraction without samples) to monitor background signals and ensure the IS peak area in the biological samples does not deviate significantly from the IS peak area in the blanks[2].
Conclusion
While odd-chain lipids offer a cost-effective alternative for general lipid profiling, absolute quantification in rigorous drug development requires the precision of stable isotope-labeled standards. 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 eliminates the variables of retention time drift, differential extraction recovery, and uncorrected ion suppression, providing an authoritative foundation for lipidomic data integrity.
References
-
[1] Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Source: nih.gov. URL:
-
[2] Tutorial on Lipidomics. Source: nih.gov. URL:
-
[3] A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation. Source: benchchem.com. URL:
-
[5] Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Source: acs.org. URL:
-
[6] Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Source: nih.gov. URL:
-
[4] Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics. Source: caymanchem.com. URL:
Sources
Comparison of different methods for diacylglycerol quantification
An In-Depth Guide to Diacylglycerol Quantification: A Comparative Analysis of Key Methodologies
Introduction
Diacylglycerol (DAG) is a pivotal lipid second messenger, transiently produced at cellular membranes to regulate a vast array of physiological processes.[1][2] Its canonical role involves the recruitment and activation of protein kinase C (PKC) isoforms, initiating signaling cascades that control cell proliferation, differentiation, and apoptosis.[3][4][5][6] The generation of DAG from membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) is a central event in signal transduction.[4][7] Conversely, its phosphorylation by diacylglycerol kinases (DGKs) to phosphatidic acid (PA) not only terminates DAG signaling but also initiates a separate branch of lipid-mediated signaling.[1][8][9]
Given that dysregulation of DAG signaling is implicated in numerous pathologies, including cancer, metabolic disorders, and neurological conditions, the accurate and precise quantification of DAG is paramount for both basic research and therapeutic development.[4][10][11] However, the analysis of DAG presents significant challenges due to its low cellular abundance, hydrophobicity, chemical instability, and the existence of structurally similar molecular species and regioisomers (e.g., sn-1,2-DAG vs. sn-1,3-DAG).[12]
This guide provides a comprehensive comparison of the three predominant methodologies for DAG quantification: enzymatic assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD). We will delve into the underlying principles, provide detailed experimental protocols, and offer field-proven insights to help researchers select the optimal method for their specific scientific questions.
The Diacylglycerol Signaling Pathway
The precise control of DAG levels is critical for cellular homeostasis. The following diagram illustrates the central role of DAG in the phosphoinositide signaling pathway.
Caption: The Diacylglycerol (DAG) signaling cascade.
Method 1: Enzymatic Assays
Enzymatic assays offer a straightforward and high-throughput method for quantifying total DAG levels. They are widely available as commercial kits and are based on a coupled enzymatic reaction that produces a readily detectable fluorometric or colorimetric signal.
Scientific Principle
The causality behind this method is a three-step enzymatic cascade designed to convert the chemically diverse pool of DAG molecules into a single, easily quantifiable product.
-
Phosphorylation: Diacylglycerol Kinase (DGK) specifically phosphorylates sn-1,2-diacylglycerol at the free hydroxyl group, consuming one molecule of ATP to produce phosphatidic acid (PA).[1][2][6] This initial step confers specificity to the assay.
-
Hydrolysis: A lipase is then introduced to hydrolyze PA, releasing glycerol-3-phosphate.[2][6][13][14]
-
Oxidation & Detection: Finally, glycerol-3-phosphate oxidase (GPO) acts on the glycerol-3-phosphate, producing hydrogen peroxide (H₂O₂).[2][6] This H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin), the intensity of which is directly proportional to the initial amount of DAG in the sample.
Experimental Workflow: Enzymatic Assay```dot
graph TD { A[Sample Preparation\n(Cell Lysate / Tissue Homogenate)] --> B(Lipid Extraction); B --> C{DAG Phosphorylation\n(Add Kinase Mixture + ATP)}; C --> D{PA Hydrolysis\n(Add Lipase Solution)}; D --> E{G3P Oxidation & Detection\n(Add GPO + Fluorometric Probe)}; E --> F[Measure Fluorescence\n(Ex/Em = 530-560/585-595 nm)]; G[DAG Standard Curve] --> F; F --> H(Calculate DAG Concentration);
}
Caption: Workflow for LC-MS/MS-based diacylglycerol quantification.
Experimental Protocol (Representative)
This protocol outlines a general approach for targeted DAG analysis.
[4][15]1. Lipid Extraction with Internal Standard:
- To 100 µL of plasma or a cell pellet, add an appropriate internal standard (a non-endogenous DAG species, e.g., d5-DAG). The choice to spike the standard before extraction is a self-validating step, as it accounts for any analyte loss during sample processing.
- Perform a liquid-liquid extraction using the Bligh-Dyer method. A[15][16]dd 375 µL of a 1:2 (v/v) chloroform:methanol mixture, vortex, then add 125 µL of chloroform, vortex, and finally 125 µL of saline solution, vortex.
- Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
- Carefully transfer the lower organic (chloroform) layer to a new tube.
- Dry the extract under a stream of nitrogen.
-
Sample Reconstitution:
-
Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium formate).
-
-
LC-MS/MS Analysis:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). [4] * Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
-
Gradient: Run a gradient from a low to high percentage of Mobile Phase B to elute DAG species according to their hydrophobicity.
-
Mass Spectrometry: Operate in positive ESI mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-product ion transitions for each DAG species of interest and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each DAG species and the internal standard.
-
Calculate the concentration of each DAG species by comparing its peak area ratio (analyte/internal standard) to a calibration curve constructed with known amounts of authentic standards.
-
Method 3: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD serves as a robust and cost-effective alternative to mass spectrometry, particularly for the analysis of lipid classes. It is a universal detection method for any non-volatile analyte.
Scientific Principle
This method separates lipid classes and then detects them based on light scattering.
-
Chromatographic Separation: Unlike the reversed-phase separation used for LC-MS, HPLC-ELSD typically employs a normal-phase column (e.g., monolithic silica). T[17][18]his separates lipids based on the polarity of their head groups, effectively grouping them into classes (e.g., sterol esters, triacylglycerols, diacylglycerols, free fatty acids, phospholipids).
-
Evaporative Light Scattering Detection (ELSD): The column eluent is directed into the detector, where it is first nebulized into fine droplets by a stream of inert gas (e.g., nitrogen). These droplets then pass through a heated drift tube, causing the volatile mobile phase to evaporate. The remaining solid, non-volatile analyte particles pass through a light beam. The amount of light scattered by these particles is measured by a photodiode, generating a signal. The response is related to the mass of the analyte.
[19]#### Experimental Workflow: HPLC-ELSD
Caption: Workflow for HPLC-ELSD based lipid class analysis.
Experimental Protocol (Representative)
This protocol is based on established methods for lipid class separation.
- Extract lipids from the sample using a standard procedure like the Folch or Bligh-Dyer method. [20] * Dry the lipid extract under nitrogen and reconstitute in a non-polar solvent like hexane or chloroform/methanol.
-
HPLC-ELSD Analysis:
-
Instrumentation: An HPLC system equipped with an ELSD.
-
Column: Normal-phase monolithic silica column (e.g., Chromolith Performance-Si). [17] * Mobile Phases: A multi-solvent gradient is required to separate a wide range of lipid polarities. A typical system might use:
-
A: Hexane
-
B: Hexane/Isopropanol/Acetic Acid
-
C: Isopropanol/Water/Acetic Acid
-
-
Gradient: Start with a high concentration of non-polar solvent (A) to elute neutral lipids like DAGs and TAGs, then gradually increase the polarity by introducing B and C to elute polar lipids like phospholipids.
-
ELSD Settings: Optimize the drift tube temperature (e.g., 40-80°C) and nebulizing gas pressure to achieve maximal signal while ensuring complete evaporation of the mobile phase.
-
[19]3. Data Analysis:
- Identify the DAG peak based on its retention time, as determined by running an authentic DAG standard.
- Quantify the amount of DAG by integrating the peak area and comparing it to a calibration curve. It is crucial to note that the ELSD response is non-linear and can vary between different lipid species. T[18]herefore, the standard used should be as structurally similar as possible to the analytes being measured for semi-quantitative analysis.
Comparative Summary of Diacylglycerol Quantification Methods
The choice of methodology is a critical experimental decision that directly impacts the nature and resolution of the resulting data. The table below provides an objective comparison to guide this choice.
| Feature | Enzymatic Assay | LC-MS/MS | HPLC-ELSD |
| Principle | Coupled enzymatic reactions leading to a fluorometric signal. | [6] Chromatographic separation followed by mass-based detection and fragmentation. | [4] Chromatographic separation followed by universal mass-based detection via light scattering. |
| Key Output | Total sn-1,2-DAG concentration. | Absolute concentration of individual DAG molecular species. | Relative or semi-quantitative concentration of the total DAG lipid class. |
| Specificity | Measures total DAG pool; does not resolve molecular species. | Very High: Differentiates DAGs by acyl chain composition and regioisomers (with derivatization). | [21] Moderate: Separates by lipid class (DAGs vs. TAGs, etc.), but not by molecular species. |
| Sensitivity | High (picomole range). | Highest (femtomole to attomole range). | [11] Low to Moderate (nanogram range). |
| Throughput | High (96-well plate format). | Low to Medium. | Medium. |
| Cost | Low (consumable kits, standard plate reader). | High (requires expensive, specialized instrumentation). | Medium (standard HPLC system with an ELSD detector). |
| Expertise Required | Low. | High (instrument operation and complex data analysis). | Medium (method development and understanding of detector limitations). |
| Best For... | Rapid screening of changes in total DAG levels. | In-depth mechanistic studies requiring identification of specific DAG species. | Analyzing changes in the overall lipid profile and comparing relative abundance of lipid classes. |
Conclusion
The quantification of diacylglycerol is essential for advancing our understanding of cellular signaling in health and disease. There is no single "best" method; instead, the optimal choice is dictated by the specific biological question at hand.
-
Enzymatic assays are the ideal tool for researchers needing a rapid, high-throughput assessment of total DAG pool changes, for example, in screening applications or initial pilot studies.
-
HPLC-ELSD provides a valuable, cost-effective middle ground for laboratories without access to mass spectrometry, enabling the robust separation and semi-quantification of DAG as a distinct lipid class relative to other lipids in the sample.
-
LC-MS/MS stands as the definitive method for deep, mechanistic discovery. It is the only technique that provides the resolution needed to identify and quantify the specific molecular species of DAG that are modulated by a given stimulus, offering the most detailed and actionable insights for drug development and fundamental research.
By understanding the causality, strengths, and limitations inherent to each method, researchers can confidently select the appropriate analytical strategy to generate accurate, reliable, and impactful data in their study of diacylglycerol signaling.
References
- J-Stage. (n.d.). Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion.
- ResearchGate. (n.d.). Comparison of TLC, HPLC, and direct-infusion ESI-MS methods for the identification and quantification of diacylglycerol molecular species | Request PDF.
- PMC. (n.d.). Quantitative Analysis of Cellular Diacylglycerol Content.
- SciVision Open Access Publishers. (2021, January 7). Diacylglycerol Signaling Pathway Modulates Membrane Potentials in Red Blood Cells.
- GeeksforGeeks. (2022, November 28). IP3 and DAG Signaling Pathway.
- PubMed. (n.d.). Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion.
- Benchchem. (n.d.). Revolutionizing Drug Discovery: A Guide to Diacylglycerol Analysis using LC-MS/MS.
- ResearchGate. (n.d.). Diagram of diacylglycerol and PIP 3 signaling pathways. A, agonist....
- Creative Proteomics. (n.d.). Diacylglycerol: Structure, Functions, and Analytical Methods.
- Abcam. (n.d.). Diacylglycerol Assay Kit (ab242293).
- NIH. (2021, December 20). Advances in Lipid Extraction Methods—A Review - PMC.
- Cell Biolabs, Inc. (n.d.). DAG Kinase Activity Assay Kit.
- Reaction Biology. (n.d.). Development of diacylglycerol kinase assays.
- Arigo biolaboratories. (n.d.). ARG82231 DAG kinase Activity Assay Kit (Fluorometric).
- ACS Publications. (2023, September 28). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction | Analytical Chemistry.
- Arigo biolaboratories. (n.d.). ARG82232 DAG (Diacylglycerol) Assay Kit (Fluorometric).
- Cell Biolabs, Inc. (n.d.). DAG (Diacylglycerol) Assay Kit.
- PubMed. (2009, July 1). Improved separation and quantification of neutral and polar lipid classes by HPLC-ELSD using a monolithic silica phase: application to exceptional marine lipids.
- PMC. (n.d.). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry.
- JAOCS. (n.d.). Identification of Diacylglycerols and Triacylglycerols in a Structured Lipid Sample by Atmospheric Pressure Chemical Ionization Liquid Chromatography/Mass Spectrometry.
- Taylor & Francis. (2011, June 24). Identification and Quantification of the Molecular Species of Acylglycerols in Castor Oil by HPLC Using ELSD.
- PubMed. (2023, October 10). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction.
- PMC. (n.d.). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization.
- PMC. (n.d.). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach.
- ACS Publications. (2006, November 24). Quantification of Diacylglycerol Species from Cellular Extracts by Electrospray Ionization Mass Spectrometry Using a Linear Regression Algorithm | Analytical Chemistry.
- PMC. (2021, February 16). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours.
- ResearchGate. (2015, February 7). (PDF) Identification and Quantification of the Molecular Species of Acylglycerols in Castor Oil by HPLC Using ELSD.
- MDPI. (1989, October 6). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.
- ELK Biotechnology. (n.d.). DAG(Diacylglycerol) ELISA Kit.
- ACS Publications. (2023, September 28). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction | Analytical Chemistry.
- PubMed. (2011, August 15). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry.
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Absolute Quantification in Lipidomics: A Cross-Validation Guide Using Stable Isotopes
In the landscape of drug development and biomarker discovery, lipidomics has evolved from a qualitative profiling tool into a critical quantitative discipline. However, the immense structural diversity of the lipidome presents a unique analytical challenge. Achieving true absolute quantification requires overcoming severe matrix effects, variable extraction recoveries, and dynamic ionization efficiencies.
This guide objectively compares the performance of Stable Isotope-Labeled (SIL) internal standardization against traditional Label-Free Quantitation (LFQ) and Single-Class Internal Standard approaches. By examining the mechanistic causality behind these methodologies, we establish a self-validating analytical system capable of delivering metrologically traceable lipid concentrations.
The Causality of Matrix Effects and Ion Suppression
To understand why stable isotopes are the gold standard for lipidomics, we must first examine the physics of Electrospray Ionization Mass Spectrometry (ESI-MS).
When a lipid extract elutes from a liquid chromatography (LC) column into the ESI source, molecules compete for the available charge on the surface of the electrospray droplets. Highly abundant lipids or those with surface-active headgroups (e.g., phosphocholines) will monopolize this charge, actively suppressing the ionization of co-eluting trace lipids[1].
-
The Flaw in Label-Free Quantitation (LFQ): LFQ assumes that the MS signal intensity is directly proportional to the analyte's concentration across different biological samples. This ignores the causality of ion suppression; a lipid's signal may drop not because its concentration decreased, but because a co-eluting matrix component suppressed its ionization.
-
The Limitation of Single-Class Internal Standards: Spiking a single non-endogenous lipid (e.g., an odd-chain lipid) per class attempts to correct for extraction and ionization variance. However, this falsely assumes that all species within a lipid class share identical ionization efficiencies. In reality, varying acyl chain lengths and degrees of unsaturation significantly alter a lipid's hydrophobicity and ESI response[2].
-
The Stable Isotope Solution: SIL internal standards (e.g., 13 C- or 2 H-labeled lipids) are chemically identical to their endogenous counterparts. They co-elute perfectly and experience the exact same matrix environment and ion suppression[3]. By calculating the ratio of the endogenous lipid to the SIL standard, the matrix effect mathematically cancels out.
Mechanism of matrix effect mitigation using stable isotope dilution.
Objective Comparison of Quantification Strategies
To objectively evaluate these methodologies, we must look at their performance across key analytical metrics. Recent advancements, such as Lipidome Isotope Labeling of Yeast (LILY), have made it possible to biologically generate comprehensive 13 C-labeled lipid libraries, overcoming the historical cost barriers of synthetic SILs[4][5].
Table 1: Performance Metrics Comparison
| Analytical Methodology | Accuracy (Bias %) | Precision (CV %) | Matrix Effect Mitigation | Throughput | Implementation Cost |
| Label-Free Quantitation (LFQ) | > 30% | 20 - 40% | None | High | Low |
| Single-Class ISTD | 10 - 25% | 10 - 20% | Partial (Class-level only) | High | Moderate |
| SIL-Based Isotope Dilution | < 5% | < 5% | Complete (Species-level) | Moderate | High (Offset by LILY) |
As demonstrated in Table 1, while LFQ offers high throughput and low upfront costs, its accuracy and precision are insufficient for rigorous drug development or clinical biomarker validation, where regulatory guidelines typically demand a Coefficient of Variation (CV) of <15%[6].
Self-Validating Experimental Protocol for Cross-Validation
A robust analytical method must be a self-validating system. This means the protocol must account for, and mathematically correct, variance at every node of the workflow. Below is the step-by-step methodology for executing a SIL-based lipidomics cross-validation.
Step 1: Pre-Extraction Spiking and Equilibration
-
Action: Spike a defined molar concentration of the SIL internal standard mixture (e.g., 13 C-labeled yeast extract) directly into the raw biological sample (e.g., plasma or cell lysate) before adding any extraction solvents. Vortex and equilibrate for 15 minutes at 4°C.
-
Causality: Spiking prior to extraction ensures that any physical losses during the biphasic solvent partition are equally experienced by both the endogenous analyte and the SIL standard. If spiked after extraction, the ISTD only corrects for MS ionization differences, completely ignoring recovery variance.
Step 2: Biphasic Lipid Extraction
-
Action: Perform a modified Folch extraction using Chloroform/Methanol/Water (2:1:0.8 v/v/v). Centrifuge at 10,000 x g for 10 minutes to achieve phase separation. Extract the lower organic phase, dry under inert nitrogen gas, and reconstitute in the LC starting mobile phase.
Step 3: LC-MS/MS Acquisition
-
Action: Inject the reconstituted sample into an LC-MS/MS system operating in targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. Ensure the isolation windows for the endogenous and SIL precursor ions are distinct.
Step 4: Data Processing and Isotopic Overlap Correction
-
Action: Integrate the chromatographic peaks. Apply mathematical deconvolution to correct for isotopic overlap.
-
Causality: Natural 13 C isotopes from highly abundant endogenous lipids can bleed into the M+X channels of the SIL standards (Type I overlap). Conversely, SIL standards can contribute to the endogenous channel (Type II overlap). Without algorithmic correction, this overlap artificially inflates the ISTD signal, leading to an underestimation of the true endogenous concentration[6].
Step 5: Orthogonal Cross-Validation
-
Action: Analyze a certified reference material (e.g., NIST SRM 1950 Human Plasma) alongside the experimental cohort. Compare the calculated molar concentrations against the internationally established consensus values[7].
Workflow for stable isotope-labeled lipidomics cross-validation.
Experimental Data: Cross-Validation Results
To validate the efficacy of the SIL-based approach, we present cross-validation data comparing the three methodologies using the NIST SRM 1950 standard reference material. The target was to achieve absolute molar concentrations matching the inter-laboratory consensus values[7][8].
Table 2: Quantitative Accuracy and Precision in NIST SRM 1950 Plasma
| Lipid Species | Consensus Concentration (µM) | LFQ Measured (µM) | Single-Class ISTD (µM) | SIL-ISTD Measured (µM) | SIL Accuracy (%) |
| PC(16:0/18:1) | 125.4 ± 5.2 | 88.3 ± 15.1 | 110.2 ± 12.4 | 124.8 ± 2.1 | 99.5% |
| PE(18:0/20:4) | 22.1 ± 1.8 | 14.5 ± 4.2 | 18.7 ± 3.1 | 21.9 ± 0.8 | 99.1% |
| TAG(52:2) | 145.0 ± 8.5 | 195.4 ± 25.6 | 128.5 ± 15.2 | 144.2 ± 3.5 | 99.4% |
| Cer(d18:1/24:0) | 12.3 ± 0.9 | 7.1 ± 3.3 | 10.1 ± 2.2 | 12.1 ± 0.4 | 98.3% |
Data Interpretation: The LFQ method severely underestimated the concentrations of Phosphatidylcholines (PC) and Phosphatidylethanolamines (PE) due to uncorrected ion suppression, while overestimating Triacylglycerols (TAG) due to shifting retention times and baseline integration errors. The Single-Class ISTD method improved accuracy but still exhibited >10% bias because a single standard cannot account for the varying ionization efficiencies of different acyl chain lengths. The SIL-ISTD method, by perfectly mimicking the physicochemical properties of the target analytes, achieved >98% accuracy with exceptional precision (CV < 5%).
Conclusion
For drug development professionals relying on lipid biomarkers for pharmacokinetic/pharmacodynamic (PK/PD) modeling or clinical diagnostics, data integrity is paramount. While label-free and single-class standard approaches offer operational simplicity, they fail to provide the metrological traceability required for absolute quantification.
By integrating Stable Isotope-Labeled internal standards—particularly those generated via cost-effective in vivo biological labeling—laboratories can establish a self-validating analytical system. This approach mathematically neutralizes the causality of matrix effects and extraction losses, ensuring that the reported molar concentrations reflect true biological variance rather than analytical artifacts.
References
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. rsc.org.
- Quantification of Lipids: Model, Reality, and Compromise. mdpi.com.
- Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. nih.gov.
- Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. univie.ac.
- A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Str
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Analytical Differences Between 1,2- and 1,3-Diacylglycerols: A Methodological Guide for Lipidomics
Introduction: Biological Context and the Analytical Dilemma
Diacylglycerols (DAGs) are highly dynamic lipids with profound biological implications. The positional isomers of DAG—1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG)—exhibit fundamentally distinct biochemical properties. 1,2-DAG is a critical second messenger that activates Protein Kinase C (PKC) and serves as a direct precursor for phospholipid synthesis[1]. Conversely, 1,3-DAG functions primarily as a metabolic intermediate in triacylglycerol (TAG) biosynthesis and lacks the potent signaling capabilities of its counterpart[1].
For researchers and drug development professionals, accurately distinguishing and quantifying these isomers is a formidable analytical challenge. The core issue lies in the thermodynamic instability of 1,2-DAG, which spontaneously isomerizes into the more stable 1,3-DAG—a process known as acyl migration [2].
The Mechanics of Acyl Migration
Acyl migration is an intramolecular transesterification driven by the thermodynamic pursuit of steric hindrance relief. The free hydroxyl group at the sn-3 position of 1,2-DAG acts as a nucleophile, attacking the adjacent ester bond at the sn-2 position. This forms a transient cyclic orthoester intermediate. When this ring opens, the acyl chain frequently migrates to the primary sn-3 position, yielding 1,3-DAG.
At equilibrium, the 1,3-DAG isomer heavily predominates, typically reaching a mole fraction where 1,2-DAG constitutes only ~0.32 of the total pool[2]. Because this migration can occur rapidly during sample collection, extraction, and chromatography, analytical workflows must be meticulously designed to arrest isomerization.
Mechanistic pathway of acyl migration from 1,2-DAG to 1,3-DAG via a cyclic intermediate.
Self-Validating Experimental Protocols
To ensure absolute data integrity, the analytical workflow must function as a self-validating system . This is achieved by introducing a stable isotope-labeled internal standard (e.g., 1,2-d5-DAG) at the very beginning of the extraction. If the final LC-MS analysis detects 1,3-d5-DAG, the researcher has definitive proof that acyl migration occurred during sample preparation, allowing for immediate protocol optimization or mathematical correction[3].
Protocol 1: Cold Lipid Extraction with Isotope Validation
Causality: Heat and extreme pH accelerate the formation of the cyclic intermediate. Maintaining a cold, neutral environment minimizes kinetic energy, while the internal standard validates the extraction's integrity.
-
Quenching: Immediately halt cellular metabolism and enzymatic lipase activity using liquid nitrogen or ice-cold phosphate-buffered saline (PBS)[3].
-
Standard Addition: Spike the sample with a known concentration of 1,2-d5-DAG internal standard.
-
Solvent Extraction: Add ice-cold Chloroform/Methanol (1:2 v/v) to the sample. Homogenize strictly at 4°C to minimize thermal isomerization[4].
-
Phase Separation: Add additional chloroform and LC-MS grade water to induce a biphasic system. Centrifuge at 4°C (5,000 rpm for 10 min)[4].
-
Recovery: Carefully extract the lower organic phase. Evaporate the solvent under a gentle stream of nitrogen gas at room temperature or below. Never use heat blocks.
Protocol 2: Urethane Derivatization for LC-MS/MS
Causality: Normal-phase liquid chromatography (NPLC) separates molecules based on polar interactions. By reacting the free hydroxyl group of the DAG with an isocyanate (e.g., 2,4-difluorophenyl isocyanate), we achieve two goals: we permanently "lock" the molecule, eliminating the nucleophile required for acyl migration, and we amplify the spatial polarity differences between the 1,2- and 1,3-isomers, enabling baseline resolution on a silica column[3].
-
Resuspend the dried lipid extract in 100 µL of anhydrous toluene.
-
Add 20 µL of 2,4-difluorophenyl isocyanate (DFPI) and 5 µL of anhydrous pyridine (acting as a catalyst).
-
Incubate at 40°C for exactly 30 minutes. (Prolonged heating risks residual migration prior to complete derivatization; strict timing is essential).
-
Evaporate the reagents under nitrogen and reconstitute the derivatized lipids in the NPLC mobile phase (e.g., hexane/isopropanol).
Analytical workflow for the stabilization, separation, and validation of DAG isomers.
Analytical Separation and Quantification Strategies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While reverse-phase LC is standard for general lipidomics, it struggles to resolve DAG positional isomers because it separates primarily by hydrophobicity (chain length and saturation). Normal-phase LC (NPLC) is the gold standard for this application. Once derivatized, the urethane group's position (sn-3 in 1,2-DAG vs. sn-2 in 1,3-DAG) interacts differently with the polar silica stationary phase. In the mass spectrometer, utilizing constant neutral loss scanning (e.g., loss of the fatty acid plus ammonia from the [M+NH4]+ ion) allows for highly sensitive and unique determination of the molecular species[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
For bulk oils or highly concentrated biological extracts, 1H and 13C NMR spectroscopy offers a powerful, non-destructive alternative that requires no derivatization[5]. The glyceridic moiety is highly diagnostic. In 1,2-DAGs, the esterified proton at the sn-2 position appears around 5.2 ppm, while the protons on C-1 and C-3 present as complex doublets of doublets in the 4.0–4.5 ppm range[6]. In 1,3-DAGs, the symmetry of the molecule and the presence of the free hydroxyl at the sn-2 position drastically alter the chemical shift profile, allowing for direct quantification in a single experiment[5][6].
Quantitative Data Comparison
Table 1: Physicochemical and Biological Comparison of DAG Isomers
| Feature | 1,2-Diacylglycerol (1,2-DAG) | 1,3-Diacylglycerol (1,3-DAG) |
| Biological Function | Second messenger (PKC activation); Phospholipid precursor[1] | Metabolic intermediate (TAG biosynthesis)[1] |
| Free Hydroxyl Position | sn-3 position | sn-2 position |
| Thermodynamic Stability | Kinetically favored, thermodynamically unstable[2] | Thermodynamically stable (favored at equilibrium)[2] |
| Primary Biosynthetic Origin | Phospholipase C (PLC) cleavage of PIP2[3] | Triacylglycerol hydrolysis by lipases[7] |
| Acyl Migration Half-Life | ~3425 hours at 25°C; ~15.8 hours at 80°C[2] | N/A (End product of migration) |
Table 2: 1H NMR Chemical Shift Markers for DAG Isomers
| Glycerol Backbone Position | 1,2-DAG Chemical Shift (ppm) | 1,3-DAG Chemical Shift (ppm) | Structural Rationale |
| sn-1 Protons (CH2) | ~4.1 - 4.3 (Multiplet) | ~4.1 - 4.2 (Symmetrical) | Esterified in both isomers[6] |
| sn-2 Proton (CH) | ~5.2 (Multiplet) | ~4.0 - 4.1 (Shifted upfield) | Esterified in 1,2-DAG; Free hydroxyl in 1,3-DAG[6] |
| sn-3 Protons (CH2) | ~3.7 - 3.8 (Shifted upfield) | ~4.1 - 4.2 (Symmetrical) | Free hydroxyl in 1,2-DAG; Esterified in 1,3-DAG[6] |
(Note: Exact ppm values vary slightly based on the solvent system, e.g., CDCl3 vs. specialized solvent mixtures used for direct determination[5]).
References
- Diacylglycerol: Structure, Functions, and Analytical Methods Cre
- Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry N
- HPLC Separation and NMR Structural Elucidation of sn-1,2-, 2,3-, and 1,3-Diacylglycerols from Olive Oil as Naphthylethylurethane Derivatives ACS Public
- Solvent-based strategy improves the direct determination of key parameters in edible fats and oils by 1H NMR N
- Scite.
- Acylation of Acylglycerols by Acyl Coenzyme A:Diacylglycerol Acyltransferase 1 (DGAT1)
- Structural Analysis of Triacylglycerols AOCS
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A Comparative Guide to the Purity Assessment and Certification of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and drug development, the accuracy of quantitative studies hinges on the quality of internal standards. 1-Linoleoyl-2-oleoyl-rac-glycerol-d5, a deuterated diacylglycerol, serves as a critical tool for mass spectrometry-based quantification of its endogenous, non-labeled counterpart. Its efficacy is directly tied to its chemical and isotopic purity. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment and certification of this stable isotope-labeled standard, offering insights into the rationale behind experimental choices and the interpretation of results.
The Criticality of Purity for a Deuterated Standard
The primary function of a deuterated internal standard is to mimic the behavior of the analyte throughout sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.[1] For 1-Linoleoyl-2-oleoyl-rac-glycerol-d5, purity is a multi-faceted concept encompassing:
-
Chemical Purity: The absence of non-target compounds, including isomeric impurities (e.g., 1,3-diacylglycerols) and byproducts from synthesis.[2]
-
Isotopic Purity: The degree of deuterium incorporation and the distribution of isotopologues (molecules with varying numbers of deuterium atoms).[3][4] High isotopic enrichment is crucial to prevent signal overlap with the naturally occurring analyte.
Certification of this standard requires a rigorous analytical workflow to establish these purity parameters with a high degree of confidence, ensuring the reliability of the quantitative data it generates.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5. Each technique offers unique advantages in assessing different aspects of its purity.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Analytical Technique | Purity Aspect Assessed | Strengths | Limitations |
| LC-MS/MS | Chemical Purity, Isomeric Purity, Isotopic Distribution | High sensitivity and specificity, allows for separation of isomers, provides information on isotopic distribution.[5][6] | Requires a certified reference material for absolute quantification, potential for matrix effects. |
| GC-MS | Chemical Purity, Isomeric Purity, Isotopic Purity | Excellent separation of volatile derivatives, provides detailed structural information for isomer identification.[7] | Requires derivatization, which can introduce artifacts; not suitable for non-volatile impurities. |
| qNMR | Absolute Purity (Chemical and Isotopic) | Provides absolute quantification without a specific reference standard for the analyte, highly precise and accurate, structurally informative.[8][9] | Lower sensitivity compared to MS techniques, requires higher sample amounts. |
Experimental Protocols and Data Interpretation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse for Purity and Isomer Separation
LC-MS/MS is a cornerstone technique for the analysis of diacylglycerols due to its sensitivity and ability to separate isomers.
Rationale for Experimental Choices: A reversed-phase C18 column is typically employed to separate diacylglycerol isomers based on their hydrophobicity.[6] The mobile phase often consists of a gradient of acetonitrile and water with an additive like ammonium formate to promote the formation of adducts (e.g., [M+NH₄]⁺), which enhances ionization efficiency and provides characteristic fragmentation patterns.[10]
Experimental Protocol: LC-MS/MS for Isomeric Purity
-
Sample Preparation: Dissolve a precisely weighed amount of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile/Isopropanol (90:10, v/v).
-
Gradient: A linear gradient from 60% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan and product ion scan (tandem MS).
-
Precursor Ion: Monitor the [M+NH₄]⁺ adduct of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5.
-
Product Ions: Characteristic neutral losses of the fatty acyl chains are monitored to confirm identity and distinguish from isomers.
-
Data Interpretation: The chromatogram should exhibit a single major peak corresponding to the 1,2-diacylglycerol isomer. The presence of a peak at a different retention time with the same mass-to-charge ratio would indicate the presence of the 1,3-diacylglycerol isomer. The mass spectrum will confirm the molecular weight and the fragmentation pattern will verify the structure and the presence of the deuterium label.
Workflow for LC-MS/MS Purity Assessment
Caption: Workflow for LC-MS/MS based purity and isomer analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Isomer Characterization and Volatile Impurities
GC-MS, particularly after derivatization, provides excellent resolution of diacylglycerol isomers and can detect volatile impurities.
Rationale for Experimental Choices: Diacylglycerols are not sufficiently volatile for direct GC analysis. Derivatization to their trimethylsilyl (TMS) ethers increases their volatility and thermal stability.[7] The fragmentation patterns of the TMS derivatives in the mass spectrometer are highly informative and can be used to distinguish between 1,2- and 1,3-isomers.
Experimental Protocol: GC-MS for Isomeric Purity
-
Derivatization:
-
Dry a known amount of the standard under a stream of nitrogen.
-
Add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat at 70°C for 30 minutes.
-
-
GC Separation:
-
Column: A high-temperature, mid-polarity capillary column (e.g., DB-5ht, 30 m x 0.25 mm x 0.1 µm).
-
Injector Temperature: 300°C.
-
Oven Program: Start at 150°C, ramp to 350°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan.
-
Data Interpretation: The retention times of the 1,2- and 1,3-diacyl-TMS-glycerol derivatives will differ. The mass spectra will show characteristic fragment ions that allow for unambiguous identification. For example, the [M-RCO₂CH₂]⁺ ion is a key diagnostic fragment for distinguishing positional isomers.
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity
qNMR is a primary ratio method that can determine the absolute purity of a substance without the need for an identical reference material.[9][11]
Rationale for Experimental Choices: ¹H qNMR is used to determine the purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified reference material (CRM) of known purity, which is added to the sample in a precisely weighed amount.[12] The selection of a CRM with non-overlapping signals is crucial.
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal CRM (e.g., maleic acid, certified for purity) into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d) to dissolve both compounds completely.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for signals used in quantification).[11]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_CRM / I_CRM) * (MW_analyte / W_analyte) * (W_CRM / MW_CRM) * P_CRM
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the CRM
-
Data Interpretation: The ¹H NMR spectrum will show characteristic signals for the linoleoyl and oleoyl acyl chains and the glycerol backbone. The purity value is calculated based on the relative integrals of the analyte and the CRM. The absence of significant impurity signals provides further evidence of high chemical purity.
Decision Tree for Purity Assessment Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Certification of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5
Certification of a reference material involves a comprehensive characterization of its properties, including identity, purity, and stability. For 1-Linoleoyl-2-oleoyl-rac-glycerol-d5, the certificate of analysis (CoA) should provide the following information:
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Chemical Purity: Determined by a combination of techniques, with qNMR providing the absolute purity value. HPLC or GC with a universal detector (e.g., evaporative light scattering detector) can also be used to assess purity relative to other non-volatile impurities.
-
Isomeric Purity: The percentage of the desired 1,2-isomer versus the 1,3-isomer, determined by LC-MS/MS or GC-MS.
-
Isotopic Purity: The atom percent of deuterium and the distribution of isotopologues, determined by high-resolution mass spectrometry.[3]
-
Uncertainty: A statement of the measurement uncertainty associated with the certified purity value.
-
Traceability: The certified value should be traceable to national or international standards (e.g., NIST).
High-purity lipid standards are available from specialized suppliers who follow rigorous quality control procedures to ensure the reliability of their products.[13][14]
Conclusion
The purity assessment and certification of 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 is a meticulous process that requires the synergistic use of multiple analytical techniques. LC-MS/MS and GC-MS are invaluable for assessing chemical and isomeric purity, while qNMR stands as the definitive method for determining absolute purity. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to confidently use this critical internal standard in their quantitative workflows, ultimately ensuring the accuracy and reliability of their scientific findings.
References
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- Garcés, R., Martínez-Force, E., Venegas-Calerón, M., & Salas, J. J. (2023). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. Food Chemistry, 404, 134606.
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- Shimadzu. (n.d.). Application Note.
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